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  • Product: 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid
  • CAS: 117919-56-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, a derivative of the amino acid L-leucine. This docume...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, a derivative of the amino acid L-leucine. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and quantification of N-protected amino acids. By integrating established principles of ion chemistry with field-proven insights, this guide explains the causal mechanisms behind the observed fragmentation patterns, particularly under electrospray ionization (ESI) and collision-induced dissociation (CID).

Introduction

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as N-methoxycarbonyl-L-leucine, is a molecule of interest in various fields, including peptide synthesis and metabolomics. Understanding its behavior in a mass spectrometer is crucial for its unambiguous identification and characterization. This guide will deconstruct the fragmentation pathways of this molecule, providing a predictive framework for interpreting its tandem mass spectra. The core structure combines a leucine backbone with an N-terminal methoxycarbonyl protecting group, and its fragmentation is a composite of the characteristic cleavages of both moieties.

Fundamental Principles of Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a tandem mass spectrometer is not a random process. It is governed by the chemical structure of the analyte, the ionization method employed, and the energy applied during collision-induced dissociation (CID). For N-protected amino acids like 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, the fragmentation pathways are predictable and yield structurally informative product ions.

Under electrospray ionization (ESI), the molecule will typically be observed as a protonated species, [M+H]⁺, or as adducts with other cations (e.g., [M+Na]⁺). Subsequent fragmentation of the [M+H]⁺ ion in the gas phase via CID will involve the cleavage of the most labile bonds, driven by the stability of the resulting fragments (both the charged ion and the neutral loss).

The nomenclature for fragment ions, particularly for peptide-like structures, follows established conventions. Cleavages along the amino acid backbone can result in b- and y-type ions if the charge is retained on the N-terminal or C-terminal fragment, respectively.[1][2][3]

Predicted Fragmentation Pathways of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid

The fragmentation of protonated 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid ([M+H]⁺, nominal m/z 190) is anticipated to proceed through several key pathways, influenced by the leucine side chain and the methoxycarbonyl group.

Fragmentation Initiated by the Carbamate Group

The N-methoxycarbonyl group is a significant driver of the initial fragmentation. A characteristic fragmentation for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[4] This is a well-documented pathway for various carbamate-containing compounds.[4]

Another potential fragmentation pathway involves the loss of methanol (CH₃OH, 32 Da) or methoxycarbonyl radical (•COOCH₃, 59 Da). The loss of the entire methoxycarbonyl group as a neutral molecule of methyl chloroformate (CH₃O(C=O)Cl) is not expected under typical ESI-CID conditions.

Fragmentation of the Leucine Backbone

The leucine core of the molecule will also undergo characteristic amino acid fragmentations. A common pathway for protonated amino acids is the sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), leading to the formation of an immonium ion.[5]

Furthermore, cleavage of the isobutyl side chain is possible. The loss of the isobutyl group (C₄H₉, 57 Da) or smaller fragments from the side chain can also be observed, although this is often less favorable than backbone cleavages.

Key Predicted Fragment Ions

Based on these principles, the following key fragment ions are predicted in the positive ion CID spectrum of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure/Identity
190133CH₃NCO (57 Da)Protonated leucine
190172H₂O (18 Da)Acylium ion
190144H₂O + CO (46 Da)Immonium-related ion
19086C₅H₉NO₂ (115 Da)Leucine immonium ion
Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted major fragmentation pathways of protonated 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid.

Precursor Ion\n[M+H]⁺\nm/z 190 Precursor Ion [M+H]⁺ m/z 190 Fragment Ion\nm/z 133 Fragment Ion m/z 133 Precursor Ion\n[M+H]⁺\nm/z 190->Fragment Ion\nm/z 133 - CH₃NCO (57 Da) Fragment Ion\nm/z 172 Fragment Ion m/z 172 Precursor Ion\n[M+H]⁺\nm/z 190->Fragment Ion\nm/z 172 - H₂O (18 Da) Fragment Ion\nm/z 86 Fragment Ion m/z 86 Precursor Ion\n[M+H]⁺\nm/z 190->Fragment Ion\nm/z 86 - C₅H₉NO₂ (115 Da) Fragment Ion\nm/z 144 Fragment Ion m/z 144 Fragment Ion\nm/z 172->Fragment Ion\nm/z 144 - CO (28 Da)

Caption: Major fragmentation pathways of protonated 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation patterns, the following experimental workflow is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation during ESI.

Mass Spectrometry Conditions
  • Instrumentation: A triple quadrupole or a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated precursor ion ([M+H]⁺ at m/z 190).

  • Tandem MS (MS/MS):

    • Select the precursor ion at m/z 190 in the first quadrupole.

    • Induce fragmentation in the collision cell using an inert gas (e.g., argon or nitrogen).

    • Optimize the collision energy to achieve a rich fragmentation spectrum. A collision energy ramp (e.g., 10-40 eV) can be beneficial to observe both low- and high-energy fragments.

    • Scan the product ions in the final mass analyzer.

Data Analysis
  • Identify the major product ions in the MS/MS spectrum.

  • Correlate the observed m/z values with the predicted fragment ions and neutral losses.

  • High-resolution mass spectrometry can be employed to confirm the elemental composition of the precursor and fragment ions, thereby increasing confidence in the structural assignments.

Conclusion

The fragmentation pattern of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid in mass spectrometry is a predictable process governed by the interplay of its constituent functional groups. The dominant fragmentation pathways are expected to be the neutral loss of methyl isocyanate from the carbamate moiety and the characteristic losses of water and carbon monoxide from the amino acid backbone, leading to the formation of a stable immonium ion. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality tandem mass spectra to confirm these predictions. A thorough understanding of these fragmentation pathways is indispensable for the accurate identification and structural elucidation of this and related N-protected amino acids in complex matrices.

References

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry of Amino Acids and Proteins. In Introduction to Mass Spectrometry (pp. 1-28). Wiley-VCH.
  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297–1311.
  • Debets, A. J. J., van der Wurff, A. F. J. M., Halim, M., & Heck, A. J. R. (2020). Improved N- and C-Terminal Sequencing of Proteins by Combining Positive and Negative Ion MALDI In-Source Decay Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2135–2143.
  • Li, Y., Dong, F., Xu, J., Liu, X., Wu, X., Chen, X., & Zheng, Y. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2525.
  • Gau, B. C., & Lee, Y. T. (2018). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Physical Chemistry Chemical Physics, 20(33), 21532–21541.
  • Shek, F. W. H., & Siu, K. W. M. (2018).
  • NextSDS. (n.d.). 2-[(methoxycarbonyl)amino]-4-methylpentanoic acid — Chemical Substance Information. Retrieved from [Link]

  • mzCloud. (2017, November 21). tert Butyl N tert butoxycarbonyl amino methylthio methylene carbamate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

  • Verbeck, G. F., & Kenttämaa, H. I. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(11), 1941–1950.
  • Shteyn, V., & Loo, R. R. O. (2013). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(7), 1084–1094.
  • ResearchGate. (n.d.). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Retrieved from [Link]

  • Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid communications in mass spectrometry, 25(14), 1949–1958.
  • Perry, R. H., & Cooks, R. G. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2133–2142.
  • Pharmaffiliates. (n.d.). tert-butyl (R)-(1-(Methoxy(Methyl)amino)-4-Methyl-1-Oxopentan-2-yl)Carbamate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839–845.
  • Harrison, A. G. (2009). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of the American Society for Mass Spectrometry, 20(1), 129–140.
  • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link].

  • ResearchGate. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid. Retrieved from [Link]

  • Raju, G., Chander, C. P., Reddy, K. S., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry, 26(22), 2591–2600.
  • precisionFDA. (n.d.). METHYL CARBAMATE. Retrieved from [Link]

Sources

Exploratory

Rational Design and Synthesis of N-Methoxycarbonyl Amino Acids: Mechanistic Pathways and Green Innovations

Executive Summary & Strategic Utility In the landscape of peptide synthesis and drug development, the selection of amine protecting groups dictates the efficiency, scalability, and stereochemical integrity of the synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of peptide synthesis and drug development, the selection of amine protecting groups dictates the efficiency, scalability, and stereochemical integrity of the synthetic pipeline. While the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups dominate standard solid-phase peptide synthesis, the N-methoxycarbonyl (MOC) group offers unique strategic advantages for specific biochemical applications.

Characterized by its minimal steric bulk, the MOC group facilitates complex peptide couplings in highly congested environments. Crucially, MOC-protected amino acids can be selectively deprotected using a highly specific cocktail of dimethyl sulfide and methanesulfonic acid, regenerating the parent amino acid without compromising other acid-labile or base-labile functionalities[1]. Furthermore, MOC-amino acids serve as the direct, obligate precursors for the synthesis of amino acid N-carboxyanhydrides (NCAs) via the classical Leuchs method—a critical step for the ring-opening polymerization of homopolypeptides and biomaterials[2].

This whitepaper delineates the mechanistic pathways, comparative efficiencies, and self-validating experimental protocols for synthesizing N-methoxycarbonyl amino acids, contrasting classical chloroformate chemistry with emerging green catalytic methodologies.

Mechanistic Paradigms in Methoxycarbonylation

The Classical Electrophilic Approach: Methyl Chloroformate

The traditional synthesis of MOC-amino acids relies on a classical nucleophilic acyl substitution utilizing methyl chloroformate under Schotten-Baumann conditions.

Mechanistic Causality: Amino acids naturally exist as zwitterions in aqueous media, rendering the amine protonated ( −NH3+​ ) and non-nucleophilic. To initiate the reaction, the pH must be strictly maintained between 9.0 and 10.0 using an alkaline base (e.g., NaOH). This specific pH window ensures the amine is deprotonated ( −NH2​ ) and highly nucleophilic, while preventing excessive hydroxide concentration that would rapidly hydrolyze the methyl chloroformate electrophile into methanol and carbon dioxide. The free amine attacks the highly electrophilic acyl carbon of methyl chloroformate, forming a tetrahedral intermediate that swiftly collapses, expelling a chloride ion to yield the stable N-methoxycarbonyl carbamate.

ClassicalPathway AA Amino Acid (Zwitterion) FreeAmine Free Amine Nucleophile AA->FreeAmine Deprotonation Base Alkaline Base (pH 9-10) Base->FreeAmine pH Control TetraInt Tetrahedral Intermediate FreeAmine->TetraInt Nucleophilic Attack MCF Methyl Chloroformate (Electrophile) MCF->TetraInt Acyl Carbon Product N-Methoxycarbonyl Amino Acid TetraInt->Product Cl⁻ Elimination

Figure 1: Classical nucleophilic acyl substitution pathway using methyl chloroformate under alkaline conditions.

The Green Catalytic Approach: Dimethyl Carbonate (DMC)

Driven by the need to eliminate toxic, corrosive phosgene derivatives like methyl chloroformate, modern synthetic routes employ Dimethyl Carbonate (DMC) . DMC is a non-toxic, biodegradable reagent that acts as both solvent and methoxycarbonylating agent[3].

Mechanistic Causality: Unlike chloroformates, DMC is a remarkably weak electrophile. Uncatalyzed reactions with amino acids fail to proceed. To overcome this high activation energy barrier, a solid acid-base bifunctional catalyst (such as NaZnPO4​ ) is employed. The mechanism relies on synergistic catalysis : basic sites (e.g., Na-O) deprotonate the amino group, while adjacent Lewis acid sites (e.g., Zn2+ ) coordinate to the carbonyl oxygen of DMC. This coordination withdraws electron density from the acyl carbon, sufficiently increasing its electrophilicity to permit attack by the amine. The sole byproduct of this green pathway is methanol[4].

GreenPathway DMC Dimethyl Carbonate (DMC) ActComplex Activated Complex (Acid-Base Synergism) DMC->ActComplex Adsorption & Activation AA Amino Acid AA->ActComplex Adsorption & Activation Cat Solid Catalyst (e.g., NaZnPO₄) Cat->ActComplex Adsorption & Activation Product N-Methoxycarbonyl Amino Acid ActComplex->Product Methoxycarbonylation Byprod Methanol (Byproduct) ActComplex->Byprod Elimination

Figure 2: Green methoxycarbonylation pathway utilizing dimethyl carbonate and acid-base synergistic catalysis.

Comparative Analysis of Synthetic Modalities

To guide process chemistry decisions, the empirical data contrasting the classical and green pathways is summarized below.

ParameterMethyl Chloroformate (Classical)Dimethyl Carbonate (Green Catalytic)
Reagent Toxicity High (Corrosive, toxic gas potential)Low (Non-toxic, green solvent)
Electrophilicity High (Spontaneous at 0°C)Low (Requires catalyst & thermal energy)
Reaction Temperature 0°C to Room Temperature120°C - 150°C (Pressurized)
Primary Byproducts HCl (Neutralized to NaCl salts)Methanol
Atom Economy Moderate (Generates stoichiometric salts)High (Methanol is the only byproduct)
Scalability & Cost Excellent (Standard industrial method)Good (Requires specialized pressure vessels)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, embedding causality and analytical checkpoints directly into the workflow to ensure scientific integrity.

Protocol A: Schotten-Baumann Synthesis via Methyl Chloroformate

Rationale: This protocol utilizes a 2.5 molar equivalent of NaOH. Causality: 1.0 eq deprotonates the carboxylic acid, 1.0 eq neutralizes the generated HCl, and the remaining 0.5 eq acts as a buffer to maintain the critical pH > 9.

  • Preparation: Dissolve the free amino acid (10 mmol) in 1M aqueous NaOH (10 mL, 10 mmol) in a round-bottom flask. Stir to ensure complete dissolution (conversion of zwitterion to sodium carboxylate).

  • Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0–5°C. Causality: The subsequent reaction is highly exothermic; low temperatures suppress the competing hydrolysis of methyl chloroformate.

  • Reagent Addition: Equip the flask with two dropping funnels. Simultaneously add methyl chloroformate (12 mmol, 1.2 eq) and 1M NaOH (15 mL, 15 mmol) dropwise over 30 minutes. Monitor the internal pH using a pH meter or indicator paper, adjusting the addition rate to keep the pH strictly between 9.0 and 10.0.

  • Validation Checkpoint 1 (TLC): After 2 hours of stirring at room temperature, spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin. Self-Validation: The starting amino acid will stain deep purple. The successful formation of the MOC-amino acid will show no color change with Ninhydrin (as the primary amine is protected), confirming complete conversion.

  • Aqueous Wash: Wash the basic aqueous layer with diethyl ether (2 × 20 mL). Causality: This extracts unreacted methyl chloroformate and non-acidic impurities, while the product remains in the aqueous layer as a highly polar sodium salt.

  • Acidification & Extraction: Cool the aqueous layer and carefully acidify to pH 2.0 using 6M HCl. Causality: This protonates the carboxylate, transforming the molecule into a neutral, lipophilic species. Extract immediately with ethyl acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the pure N-methoxycarbonyl amino acid as a white solid or viscous oil.

Protocol B: Catalytic Methoxycarbonylation via Dimethyl Carbonate

Rationale: Because DMC boils at 90°C, reaching the required activation energy for methoxycarbonylation requires a sealed pressure vessel.

  • System Assembly: In a heavy-walled glass pressure tube or stainless-steel autoclave, combine the amino acid (10 mmol), dimethyl carbonate (100 mmol, 10 eq, acting as both reagent and solvent), and the solid NaZnPO4​ catalyst (10% by weight of the amino acid)[4].

  • Thermal Activation: Seal the vessel and heat the heterogeneous mixture to 150°C with vigorous magnetic stirring for 8 hours. Causality: The elevated temperature and pressure force the equilibrium forward, while the bifunctional catalyst activates the otherwise inert DMC.

  • Validation Checkpoint 2 (LC-MS): Cool the vessel to room temperature. Sample an aliquot and analyze via LC-MS. Self-Validation: Look for the complete disappearance of the starting mass (M) and the appearance of the target mass (M + 58 Da). Ensure there is no significant peak at (M + 14 Da), which would indicate unwanted N-methylation instead of methoxycarbonylation.

  • Catalyst Recovery: Dilute the mixture with hot methanol and perform a hot vacuum filtration. Causality: The product remains highly soluble in hot methanol, while the solid NaZnPO4​ catalyst is recovered on the filter paper for subsequent washing, calcination, and reuse (up to 5 cycles)[4].

  • Isolation: Evaporate the filtrate under reduced pressure to remove methanol and excess DMC. Recrystallize the crude residue from an ethyl acetate/hexane gradient to obtain the analytically pure product.

Downstream Applications: Leuchs' Anhydrides (NCAs)

The strategic value of MOC-amino acids peaks during the synthesis of N-carboxyanhydrides (NCAs). Following the Leuchs method, the MOC-amino acid is treated with thionyl chloride ( SOCl2​ ) or phosphorus pentachloride ( PCl5​ ) to form the MOC-amino acid chloride. Upon heating to 50–70°C in a vacuum, this intermediate undergoes an intramolecular cyclization. The nucleophilic attack of the carbamate oxygen on the activated acyl chloride expels methyl chloride gas ( CH3​Cl ), yielding the highly reactive NCA[2]. These NCAs are the premier monomers for synthesizing high-molecular-weight polypeptides used in advanced drug delivery systems and tissue engineering scaffolds.

References

  • N-Methoxycarbonyl (MOC)-amino acids regenerate the parent amino acids by treatment with dimethyl sulphide and methanesulphonic acid Source: Chemical and Pharmaceutical Bulletin (Oxford University Press) URL:[Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • Synthesis of N-Carboxy Alanine Anhydride from Alanine and Dimethyl Carbonate over NaZnPO4 in One-pot Source: Chinese Journal of Organic Chemistry URL:[Link]

  • Amino acid N-carboxyanhydride Source: Wikipedia URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Core Stability Paradigm In the landscape of pharmaceutical development, the intrins...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Stability Paradigm

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the shelf-life and storage conditions but also influences formulation strategies and, ultimately, patient safety. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, a methoxycarbonyl-protected derivative of the essential amino acid L-leucine. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring a robust and scientifically sound stability assessment. We will delve into the critical analytical techniques and the underlying chemical principles that govern the degradation of this N-protected amino acid, empowering researchers to design and execute self-validating stability studies.

The Molecule in Focus: 2-[(Methoxycarbonyl)amino]-4-methylpentanoic Acid

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as N-(Methoxycarbonyl)-L-leucine, belongs to the class of N-protected amino acids. The methoxycarbonyl group serves as a protecting group for the amino functionality of leucine, a common strategy in peptide synthesis and as a modification in medicinal chemistry to modulate physicochemical properties.[1] The stability of this molecule is intrinsically linked to the robustness of the carbamate and carboxylic acid functionalities, as well as the aliphatic isobutyl side chain of the leucine residue.

Chemical Structure:

Caption: Workflow for the thermal analysis of N-(Methoxycarbonyl)-L-leucine.

Forced Degradation Studies: Simulating the Ravages of Time

Forced degradation, or stress testing, is a critical component of stability assessment, particularly for regulatory submissions. [2]It involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. [3][4]This information is vital for developing stability-indicating analytical methods. [5]

Key Stress Conditions for N-(Methoxycarbonyl)-L-leucine

The following stress conditions are recommended based on ICH guidelines and the chemical nature of the molecule: [6][2]

  • Acidic and Basic Hydrolysis: The carbamate linkage in N-(Methoxycarbonyl)-L-leucine is susceptible to hydrolysis under both acidic and basic conditions. Studies should be conducted across a range of pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0) at elevated temperatures (e.g., 60 °C) to assess the rate of hydrolysis. The degradation products would likely be L-leucine, methanol, and carbon dioxide.

  • Oxidative Degradation: The molecule should be exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature or slightly elevated temperatures. While the aliphatic side chain of leucine is relatively robust to oxidation, the tertiary hydrogen on the alpha-carbon could be a potential site of oxidation.

  • Thermal Degradation (in solution): Heating the compound in a neutral solution (e.g., water or a buffer at pH 7) at an elevated temperature (e.g., 70 °C) will provide insights into its thermal stability in a formulated state.

  • Photostability: The compound should be exposed to light according to ICH Q1B guidelines, typically involving exposure to a combination of visible and UV light. While the molecule lacks a significant chromophore for light absorption in the near-UV and visible regions, photolytic degradation cannot be entirely ruled out and should be investigated. [7] Forced Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Sample N-(Methoxycarbonyl) -L-leucine Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Sample->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Sample->Oxidation Thermal Thermal (Solution) (e.g., pH 7, 70°C) Sample->Thermal Photo Photostability (ICH Q1B) Sample->Photo HPLC Stability-Indicating HPLC (Quantification of Parent and Degradants) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Pathways Identification of Degradation Products and Pathways HPLC->Pathways Method Validation of Stability-Indicating Method HPLC->Method

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Exploratory

The Biological Role and Structural Utility of Methoxycarbonyl-Protected Leucine Derivatives in Antiviral Drug Design

Executive Summary The development of targeted antiviral therapeutics requires molecular building blocks that can simultaneously satisfy stringent stereochemical demands during synthesis and complex pharmacodynamic requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antiviral therapeutics requires molecular building blocks that can simultaneously satisfy stringent stereochemical demands during synthesis and complex pharmacodynamic requirements in vivo. Among these, N-(methoxycarbonyl)-protected leucine derivatives —specifically N-(methoxycarbonyl)-L-tert-leucine (Moc-L-tert-leucine)—have emerged as indispensable pharmacophores. Far beyond acting as transient synthetic protecting groups, Moc-protected leucines are permanently integrated into the core structures of leading antiretrovirals, most notably the HIV-1 protease inhibitor Atazanavir. This whitepaper details the biological roles, binding mechanisms, and experimental workflows associated with Moc-leucine derivatives, providing a comprehensive guide for drug development professionals.

The Chemical Biology of Methoxycarbonyl (Moc) Protection

In peptide chemistry, carbamate protecting groups (like Boc or Cbz) are traditionally cleaved before final drug formulation. However, the methoxycarbonyl (Moc) group is uniquely suited for permanent integration into active pharmaceutical ingredients (APIs).

The biological utility of the Moc group is driven by two primary factors:

  • Hydrogen Bond Modulation: The Moc group effectively masks the hydrogen bond donor (HBD) capacity of the underlying amine while providing a potent hydrogen bond acceptor via its carbonyl oxygen. This reduction in Exposed Polar Surface Area (EPSA) enhances cell membrane penetration and oral bioavailability[1].

  • Steric Bulk and Stereocontrol: When paired with the bulky tert-butyl side chain of tert-leucine, the Moc group creates a rigid, sterically demanding microenvironment. This bulk is critical not only for fitting into specific enzymatic binding pockets but also for directing highly diastereoselective synthetic reductions via Felkin-Anh control[2].

Core Biological Role: HIV-1 Protease Inhibition

The most prominent biological application of Moc-L-tert-leucine is in the inhibition of the HIV-1 aspartyl protease, an enzyme essential for viral maturation. The FDA-approved drug Atazanavir (ATV) represents the paradigm of this application, utilizing a quasi-palindromic structure capped at both the P2 and P2' positions with Moc-L-tert-leucine moieties[3][4].

Mechanism of Action: S2 and S2' Subsite Occupation

The HIV-1 protease functions as a C2-symmetric homodimer. The dual Moc-L-tert-leucine groups of Atazanavir exploit this quasi-symmetry to achieve sub-nanomolar binding affinity[4][5]. The causality of this potent inhibition is rooted in a highly specific network of interactions:

  • Hydrophobic Contacts (van der Waals): The bulky tert-butyl side chains of the tert-leucine moieties project deep into the S2 and S2' hydrophobic subsites of the protease. Here, they make extensive van der Waals contacts with residues such as Ile47, Ile50, and Ile84[6].

  • Flap Stabilization via Hydrogen Bonding: The HIV-1 protease features flexible "flaps" that must close over the active site for catalysis. The methoxycarbonyl oxygen of the Moc group acts as a critical hydrogen bond acceptor. It coordinates with a highly conserved water molecule (W301), which in turn bridges to the amide groups of Ile50A and Ile50B on the protease flaps[5]. Furthermore, the Moc group forms direct hydrogen bonds with the main-chain atoms of Gly48, effectively locking the enzyme in a closed, inactive conformation[6].

G Moc Methoxycarbonyl (Moc) Group W301 Conserved Water (W301) Moc->W301 H-bond acceptor Flap Protease Flaps (Ile50, Gly48) Moc->Flap Direct H-bond (Gly48) tLeu tert-Leucine Side Chain S2 S2 / S2' Subsites (Ile47, Ile84) tLeu->S2 Hydrophobic / vdW contacts W301->Flap Bridging H-bonds Inhibition Potent HIV-1 Protease Inhibition Flap->Inhibition Stabilizes closed conformation S2->Inhibition High affinity binding

Fig 1: Binding pathway of Moc-L-tert-leucine within the HIV-1 protease active site.

Resistance Profile Resilience

Because the Moc-L-tert-leucine groups interact strongly with the structural backbone and conserved water molecules rather than highly variable side chains, inhibitors utilizing this motif often maintain efficacy against multi-drug resistant HIV-1 strains. For instance, Atazanavir maintains binding affinity even in the presence of the V82F mutation, as the flexible binding mode of the Moc-leucine allows it to adapt to the altered P1/P1' pocket[4][5]. Recent drug discovery efforts have also successfully paired Moc-L-tert-leucine at the P2' position with bis-tetrahydrofuran (bis-THF) moieties at the P2 position to create hybrid inhibitors with excellent profiles against I50V/A71V variants[7][8].

Emerging Roles in Macrocyclic Peptides

Beyond traditional peptidomimetics, Moc-protected leucine derivatives are actively being integrated into novel macrocyclic peptides. Macrocycles offer restricted molecular motion, which reduces the entropic cost of binding to target proteins[1].

However, macrocycles often suffer from poor oral bioavailability due to a high number of exposed hydrogen bond donors. By capping specific leucine residues with a methoxycarbonyl group, researchers can artificially mask these HBDs. This chemical modification significantly lowers the Exposed Polar Surface Area (EPSA), facilitating passive diffusion across the intestinal epithelium while simultaneously protecting the peptide from proteolytic degradation[1].

Quantitative Data Summary

The structural integration of Moc-L-tert-leucine directly correlates with measurable improvements in both biochemical affinity and pharmacokinetic stability.

Inhibitor / CompoundTarget Subsite(s)Key Structural FeatureEnzyme Affinity (Ki)Antiviral Potency (EC50)
Atazanavir (ATV) S2 and S2'Dual Moc-L-tert-leucine (Quasi-symmetry)< 0.05 nM~2–5 nM
Hybrid PI (Compound 12a) S2'P2' Moc-L-tert-leucine + P2 bis-THF~0.005 nM~2.5 nM
Macrocyclic Peptide 16 S2 / S3Moc-masked HBD (Low EPSA)Sub-nanomolarHigh (Improved Oral Bioavailability)

(Data synthesized from biochemical evaluations of HIV-1 protease inhibitors[1][7][8].)

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to synthesize and evaluate Moc-protected leucine derivatives.

Protocol 1: Diastereoselective Synthesis of HIV PI Cores (Felkin-Anh Control)

The synthesis of the central syn-1,2-amino alcohol core of Atazanavir relies on the steric bulk of the Moc-L-tert-leucine group to direct the stereochemistry of a ketone reduction[2].

Causality & Validation: The bulky tert-butyl group and the rigid Moc carbamate force the molecule into a specific transition state. When a reducing agent is introduced, it must attack from the least sterically hindered face (Felkin-Anh model). This naturally yields the desired syn-diastereomer. The system is self-validating: chiral HPLC analysis of the product directly confirms the mechanistic hypothesis by quantifying the diastereomeric excess (d.e.).

Step-by-Step Methodology:

  • Acylation: React benzyl hydrazine or chloromethyl ketone intermediates with N-(methoxycarbonyl)-L-tert-leucine using standard coupling reagents (e.g., HATU, DIEA) in dichloromethane[2][8].

  • Purification: Isolate the resulting ketomethylene aza-dipeptide isostere via flash column chromatography[8].

  • Diastereoselective Reduction: Dissolve the amino ketone intermediate in anhydrous diethyl ether.

  • Hydride Addition: Dropwise add a bulky reducing agent, lithium tri-tert-butoxyaluminum hydride, at -78°C under an inert argon atmosphere[2].

  • Quenching & Extraction: Quench the reaction with aqueous ammonium chloride, extract with ethyl acetate, and dry over sodium sulfate.

  • Validation: Analyze the crude product via chiral HPLC to confirm the high diastereoselectivity of the syn-1,2-amino alcohol structure[2].

Protocol 2: Fluorogenic Peptide Cleavage Assay for Protease Inhibition

To validate the biological role of the synthesized Moc-derivatives, their ability to inhibit HIV-1 protease must be quantified[1][7].

Causality & Validation: This assay utilizes a synthetic peptide substrate tagged with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Intact, the peptide emits no light due to Förster resonance energy transfer (FRET). When the active protease cleaves the peptide, the fluorophore is liberated, generating a fluorescent signal. If the Moc-protected inhibitor successfully binds the S2/S2' subsites, cleavage is blocked, and fluorescence remains quenched. The direct proportionality between optical signal and enzyme activity makes this a robust, self-validating biochemical assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM sodium acetate (pH 5.5), 1 M NaCl, 1 mM EDTA, and 1 mM DTT.

  • Enzyme Incubation: Pre-incubate recombinant wild-type HIV-1 protease (or drug-resistant variants like I50V/A71V) with varying concentrations of the Moc-L-tert-leucine inhibitor (e.g., 0.001 nM to 100 nM) in the assay buffer for 15 minutes at 37°C[7][8].

  • Substrate Addition: Add the fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 5 μM to initiate the reaction[1].

  • Kinetic Measurement: Continuously monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) using a microplate reader over 10 minutes.

  • Data Analysis: Calculate the initial cleavage velocities. Plot the fractional velocity against inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki​ value[8].

W Step1 1. N-acylation with Moc-L-tert-leucine Step2 2. Diastereoselective Reduction (Felkin-Anh) Step1->Step2 Imparts stereocontrol Step3 3. SN2 Coupling of Core Intermediates Step2->Step3 Yields syn-1,2-amino alcohol Step4 4. Fluorogenic Cleavage Assay Step3->Step4 Purified Inhibitor Step5 5. IC50 / Ki Determination Step4->Step5 Fluorescence quantification

Fig 2: Workflow for the synthesis and biochemical validation of Moc-protected protease inhibitors.

Conclusion

Methoxycarbonyl-protected leucine derivatives, particularly Moc-L-tert-leucine, are masterkeys in modern antiviral drug design. By combining immense steric bulk with precise hydrogen-bonding capabilities, these moieties dictate synthetic stereochemistry while simultaneously anchoring inhibitors into the highly conserved S2 and S2' subsites of the HIV-1 protease. As drug discovery pivots toward macrocyclic peptides and next-generation antivirals, the strategic application of Moc-protection to optimize EPSA and metabolic stability will remain a cornerstone technique for medicinal chemists.

References

  • Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Two-dimensional schematics of the interactions between atazanavir and HIV-1 Protease Source: ResearchGate URL:[Link]

  • X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir Source: Journal of Virology (ASM Journals / PMC) URL:[Link]

  • Analysis of HIV-1 CRF_01 A/E Protease Inhibitor Resistance: Structural determinants for maintaining sensitivity and developing resistance to atazanavir Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Enzymatic Resolution of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic Acid Enantiomers via Lipase-Catalyzed Kinetic Resolution

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Enantiomerically pure N-protected amino acids are indispensable chiral building blocks in modern pharmaceutical development, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure N-protected amino acids are indispensable chiral building blocks in modern pharmaceutical development, particularly in peptide synthesis.[1] N-methoxycarbonyl-L-leucine (Moc-L-Leu) and its D-enantiomer (Moc-D-Leu) are valuable intermediates used in the synthesis of complex therapeutic agents, including antiviral drugs.[2][3] This application note provides a comprehensive, field-proven protocol for the efficient separation of racemic N-methoxycarbonyl-D,L-leucine through enzymatic kinetic resolution. The described method leverages the high enantioselectivity of lipases to preferentially hydrolyze the L-enantiomer of the corresponding methyl ester, allowing for a straightforward separation of the resulting L-acid from the unreacted D-ester. This biocatalytic approach offers significant advantages over traditional resolution methods, including mild reaction conditions, high selectivity, and improved sustainability.

Introduction and Scientific Principle

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In drug development, one enantiomer of a compound may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Consequently, the production of enantiomerically pure compounds is a critical requirement.

Kinetic resolution is a powerful strategy for separating enantiomers, wherein a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture. Enzymes, as natural chiral catalysts, are exceptionally well-suited for this purpose, often displaying near-perfect enantiospecificity under mild, environmentally benign conditions.[4]

This protocol details the kinetic resolution of racemic 2-[(methoxycarbonyl)amino]-4-methylpentanoic acid (N-methoxycarbonyl-D,L-leucine). The core of the method is the enantioselective hydrolysis of the corresponding racemic methyl ester, catalyzed by a lipase. Lipases, such as Porcine Pancreatic Lipase (PPL), have demonstrated high activity and L-enantioselectivity towards N-protected amino acid esters.[5][6] The enzyme selectively catalyzes the hydrolysis of the ester bond of the L-enantiomer, converting it into the carboxylic acid (Moc-L-Leu-OH). The D-enantiomer remains largely unreacted as a methyl ester (Moc-D-Leu-OMe).

The resulting products—an acid and an ester—possess significantly different physicochemical properties, enabling their separation through simple and efficient techniques like liquid-liquid extraction. This self-validating protocol ensures that successful separation is intrinsically linked to the high fidelity of the enzymatic reaction.

Overall Experimental Workflow

The entire process, from the racemic starting material to the separated, enantiomerically-enriched products, follows a logical three-stage progression. This workflow is designed to first prepare a suitable substrate for the enzyme, then perform the key resolution step, and finally separate the products.

G cluster_0 Part A: Substrate Synthesis cluster_1 Part B: Enzymatic Resolution cluster_2 Part C: Separation & Purification A1 Racemic Moc-D,L-Leu-OH A2 Esterification (MeOH, SOCl₂) A1->A2 A3 Racemic Moc-D,L-Leu-OMe A2->A3 B1 Racemic Moc-D,L-Leu-OMe B2 Lipase-Catalyzed Hydrolysis (e.g., PPL, pH 7) B1->B2 B3 Mixture: Moc-L-Leu-OH + Moc-D-Leu-OMe B2->B3 C1 Mixture from Part B C2 Acid-Base Extraction C1->C2 C3 Aqueous Phase (Moc-L-Leu-O⁻ Na⁺) C2->C3 Basic C4 Organic Phase (Moc-D-Leu-OMe) C2->C4 Neutral C5 Acidify & Extract C3->C5 C6 Evaporate C4->C6 C7 Pure Moc-L-Leu-OH (>98% e.e.) C5->C7 C8 Pure Moc-D-Leu-OMe (>98% e.e.) C6->C8

Figure 1: Overall workflow for the enzymatic resolution of Moc-D,L-Leucine.

Materials and Reagents

ReagentGradeSupplierNotes
N-Methoxycarbonyl-D,L-leucine≥98%Sigma-AldrichThe starting racemic mixture.
Methanol (MeOH), AnhydrousACS GradeFisher ScientificUsed for esterification. Must be anhydrous to maximize yield.
Thionyl Chloride (SOCl₂)Reagent GradeAcros OrganicsUsed for esterification. Handle in a fume hood with extreme caution.
Porcine Pancreatic Lipase (PPL)Type II, ≥100 U/mgSigma-AldrichThe biocatalyst. Activity may vary by lot; adjust loading as needed.
Sodium Phosphate Monobasic (NaH₂PO₄)ACS GradeVWRFor buffer preparation.
Sodium Phosphate Dibasic (Na₂HPO₄)ACS GradeVWRFor buffer preparation.
Acetonitrile (MeCN)HPLC GradeJ.T. BakerUsed as a co-solvent to improve substrate solubility.
Sodium Bicarbonate (NaHCO₃)ACS GradeEMD MilliporeFor work-up and extraction.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction solvent.
Hydrochloric Acid (HCl), 37%ACS GradeVWRFor pH adjustment during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-AldrichDrying agent.
Chiral HPLC ColumnAnalyticalDaicel, etc.e.g., CHIRALPAK® series. Essential for determining enantiomeric excess.
n-Hexane and Isopropanol (IPA)HPLC GradeJ.T. BakerTypical mobile phase components for chiral HPLC.[7]

Detailed Experimental Protocols

Part A: Synthesis of Racemic N-Methoxycarbonyl-D,L-Leucine Methyl Ester

Causality: The substrate for many lipases is an ester, not a free carboxylic acid.[5] Therefore, the first step is to convert the racemic acid into its corresponding methyl ester. The use of thionyl chloride in methanol is a classic and highly efficient method for this transformation.

  • Setup : In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution : Add N-Methoxycarbonyl-D,L-leucine (10.0 g, 52.8 mmol) to 100 mL of anhydrous methanol in the flask. Stir until fully dissolved.

  • Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with thionyl chloride.

  • Reagent Addition : Slowly add thionyl chloride (4.6 mL, 63.4 mmol) dropwise to the stirred solution over 20 minutes.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 65 °C) for 4 hours.

  • Work-up : Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Dissolve the resulting crude oil in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the racemic methyl ester as a clear oil. Confirm product formation via ¹H NMR or TLC.

Part B: Lipase-Catalyzed Enantioselective Hydrolysis

Causality: This is the core resolution step. The reaction is performed in a buffered aqueous system to maintain the optimal pH for the enzyme's catalytic activity. A co-solvent like acetonitrile is often necessary to ensure adequate solubility of the lipophilic substrate.[5][6] The pH of 7.0 is a common starting point for PPL-catalyzed hydrolysis.[6]

  • Buffer Preparation : Prepare a 0.1 M sodium phosphate buffer by mixing solutions of NaH₂PO₄ and Na₂HPO₄ to achieve a stable pH of 7.0.

  • Reaction Setup : In a 250 mL Erlenmeyer flask, dissolve the racemic N-Methoxycarbonyl-D,L-leucine methyl ester (5.0 g, 24.6 mmol) in 50 mL of acetonitrile.

  • Aqueous Phase : Add 100 mL of the 0.1 M phosphate buffer (pH 7.0) to the flask. The solution should become a fine emulsion upon stirring.

  • Enzyme Addition : Add Porcine Pancreatic Lipase (PPL, 500 mg) to the reaction mixture.

  • Incubation : Seal the flask and place it in an orbital shaker set to 200 rpm and 30 °C.

  • Monitoring : Monitor the reaction progress by periodically taking small aliquots (0.1 mL), quenching with 0.5 mL of MeCN (to precipitate the enzyme), centrifuging, and analyzing the supernatant by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both components. This typically takes 24-48 hours.

Part C: Work-up and Separation of Enantiomers

Causality: The success of this separation hinges on the chemical difference between the product (a carboxylic acid) and the unreacted starting material (an ester). By adding a base, the acidic Moc-L-Leu-OH is deprotonated to its carboxylate salt, rendering it soluble in the aqueous phase. The neutral Moc-D-Leu-OMe remains in the organic phase.

  • Quenching : Once the reaction reaches ~50% conversion, stop the reaction by filtering the mixture through a pad of Celite® to remove the lipase.

  • Solvent Removal : Remove the acetonitrile from the filtrate under reduced pressure.

  • Extraction (Step 1) : Transfer the remaining aqueous solution to a separatory funnel and extract three times with 50 mL portions of ethyl acetate. Combine the organic layers. This organic phase contains the unreacted Moc-D-Leu-OMe .

  • Isolation of D-Enantiomer : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield enantiomerically enriched Moc-D-Leu-OMe.

  • Extraction (Step 2) : Cool the aqueous phase from step 3 in an ice bath and acidify to pH 2 by slowly adding 2 M HCl. This protonates the carboxylate salt of the L-enantiomer, making it neutral and extractable.

  • Isolation of L-Enantiomer : Extract the acidified aqueous phase three times with 75 mL portions of ethyl acetate. Combine these organic layers, which now contain the Moc-L-Leu-OH .

  • Purification : Wash the combined organic layers from the previous step with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield enantiomerically enriched Moc-L-Leu-OH.

Analytical Methods: Determination of Enantiomeric Excess

Trustworthiness: The validation of this protocol relies entirely on the accurate measurement of the enantiomeric excess (e.e.) of both the product and the unreacted substrate. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[7]

  • System : HPLC with a UV detector.

  • Column : A polysaccharide-based chiral stationary phase (CSP), such as an amylose- or cellulose-based column (e.g., Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase : A typical starting condition for normal phase separation is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).[7] The exact ratio should be optimized for baseline separation.

  • Flow Rate : 1.0 mL/min.[7]

  • Temperature : 25 °C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dilute samples from the reaction or purified products in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Calculations: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers in the chromatogram: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Expected Results and Data

The following table summarizes the expected outcomes of the protocol under optimized conditions. The goal is to achieve high enantiomeric purity for both the recovered substrate and the hydrolyzed product.

ParameterTypical ValueRationale / Comment
Substrate Concentration25-50 g/LBalances reaction rate with potential substrate inhibition.
Enzyme Loading10% (w/w) relative to substrateA good starting point; can be optimized based on enzyme activity and desired reaction time.
Temperature30 °CProvides a good balance between enzyme activity and stability.[6]
pH7.0Optimal for PPL-catalyzed hydrolysis of many N-protected amino acid esters.[6]
Reaction Time24 - 48 hoursTime required to reach ~50% conversion. Monitor by HPLC to avoid over-reaction.
Conversion ~50% Theoretical maximum yield for a kinetic resolution is 50% for each enantiomer.
e.e. of Moc-L-Leu-OH >98% Demonstrates the high L-selectivity of the lipase.
e.e. of Moc-D-Leu-OMe >98% As the L-ester is consumed, the remaining D-ester becomes highly enriched.
Isolated Yield (L-acid) 40-45% (of total starting racemate)Represents a high recovery after the reaction and work-up, approaching the theoretical maximum of 50%.
Isolated Yield (D-ester) 40-45% (of total starting racemate)Represents a high recovery of the unreacted enantiomer.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Rate 1. Inactive enzyme. 2. Non-optimal pH or temperature. 3. Poor substrate solubility.1. Use a fresh batch of enzyme or increase enzyme loading. 2. Calibrate pH meter and verify incubator temperature. 3. Increase the percentage of co-solvent (e.g., MeCN up to 50% v/v).
Low Enantioselectivity 1. Reaction run for too long (>60% conversion). 2. Non-optimal enzyme or conditions.1. Stop the reaction closer to 50% conversion. 2. Screen other lipases (e.g., from Candida antarctica or Pseudomonas cepacia). Try a different temperature or co-solvent.
Difficult Separation 1. Incomplete hydrolysis (emulsions during extraction). 2. Incorrect pH during work-up.1. Ensure the reaction has proceeded sufficiently. Add brine during extraction to help break emulsions. 2. Use a pH meter to ensure the aqueous phase is distinctly basic (>pH 9) or acidic (

References

  • Miyazawa, T., et al. (2009). Lipase-catalyzed enantioselective hydrolysis of N-protected racemic non-protein amino acid esters. Biocatalysis and Biotransformation, 26(3), 1-9. [Link]

  • Taylor, A. & Francis, A. (2009). Lipase-catalyzed enantioselective hydrolysis of N-protected racemic non-protein amino acid esters. Biocatalysis and Biotransformation, 26(3). [Link]

  • Poppe, L., et al. (2003). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. Tetrahedron: Asymmetry, 14(12), 1679-1685. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]

  • Whitesides, G.M., et al. (1989). Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. J. Am. Chem. Soc., 111, 6354-6364. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Lipase-catalysed Enantioselective Acylation of N-Protected or Unprotected 2-Aminoalkan-1-ols. Journal of the Chemical Society, Perkin Transactions 1, (10), 1369-1373. [Link]

  • Alajmi, B. H., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648. [Link]

  • IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • Badorrey, R., et al. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6337. [Link]

  • Alajmi, B. H., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648. [Link]

  • ResearchGate. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]

  • U.S. Patent No. 4,259,441. (1981). Process for resolving D, L-leucine.
  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(1), 447-453. [Link]

  • Taylor & Francis Online. (n.d.). Aminoacylase – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of N-Methoxycarbonyl-L-Valine. Retrieved from inno-chem.com. [Link]

Sources

Application

Application Note: Methoxycarbonyl-L-Leucine (Moc-Leu-OH) and its Analogs as Chiral Building Blocks in Asymmetric Synthesis

Executive Summary In the landscape of asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing, the selection of N-protecting groups dictates not only the efficiency of peptide couplings but also the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing, the selection of N-protecting groups dictates not only the efficiency of peptide couplings but also the pharmacokinetic profile of the final drug molecule. Methoxycarbonyl-L-leucine (Moc-Leu-OH) [1] and its sterically demanding analog Methoxycarbonyl-L-tert-leucine (Moc-Tle-OH) [2] have emerged as highly specialized chiral building blocks. Unlike traditional Boc or Fmoc groups—which are strictly transient protecting groups—the methoxycarbonyl (Moc) moiety is frequently retained in the final API architecture. This application note details the mechanistic causality behind using Moc-protected aliphatic amino acids, their role in organoboron-catalyzed asymmetric amidation, and provides self-validating protocols for their synthesis and application.

Mechanistic Insights: The Causality of the Moc Group

The choice to utilize Moc-Leu-OH over Boc-Leu-OH or Fmoc-Leu-OH is driven by three distinct chemical and structural causalities:

  • Atom Economy and Steric Tuning: The Moc group (MW: 59 Da) is significantly smaller than the Boc (MW: 101 Da) or Fmoc (MW: 223 Da) groups. This reduced steric bulk allows for tighter packing in supramolecular assemblies (such as metal ion-coordinated biomolecular noncovalent glasses) [3] and facilitates catalytic amidations that would otherwise be sterically hindered.

  • Suppression of Racemization: During carboxyl activation, N-acyl amino acids are prone to racemization via the formation of an oxazolone intermediate. The methoxy oxygen of the Moc group acts as a poor nucleophile compared to standard acetyl groups, drastically reducing oxazolone formation and preserving the α -chiral center's integrity (>99% ee).

  • Pharmacophore Integration: In drug development (e.g., HIV protease inhibitors like Atazanavir), the Moc group is not cleaved. Instead, its carbonyl oxygen serves as a critical hydrogen-bond acceptor, interacting directly with the S3/S3' subpockets of viral proteases[4].

Quantitative Comparison of Chiral Leucine Building Blocks

To guide experimental design, the following table summarizes the physicochemical properties and strategic utility of standard leucine derivatives.

Chiral Building BlockCAS NumberMol. Weight ( g/mol )Steric Bulk (Side Chain)Primary ApplicationAtom Economy (PG Mass)
Moc-Leu-OH 74761-37-8189.21Isobutyl (Moderate)Organoboron catalysis, MaterialsHigh (59 Da)
Moc-Tle-OH 162537-11-3189.21tert-Butyl (High)API Synthesis (Atazanavir)High (59 Da)
Boc-Leu-OH 13139-15-6231.29Isobutyl (Moderate)Solid-Phase Peptide SynthesisLow (101 Da)
Fmoc-Leu-OH 35661-60-0353.41Isobutyl (Moderate)Liquid/Solid Peptide SynthesisVery Low (223 Da)

Application Workflow: Organoboron-Catalyzed Asymmetric Amidation

Traditional peptide coupling requires stoichiometric amounts of coupling reagents (e.g., HATU, EDC), generating massive chemical waste. Recent advances utilize Moc-Leu-OH in direct dehydrative amidation driven by organoboron catalysis [5]. The Moc group's specific electronic profile prevents catalyst poisoning, allowing the boronic acid to reversibly coordinate with the carboxylic acid, forming a highly reactive acylborate intermediate.

G A Moc-Leu-OH (Carboxylic Acid) C Organoboron Catalyst (Activation) A->C Coordination B Amine Partner (Nucleophile) B->C Nucleophilic Attack D Acylborate Intermediate (Transient) C->D Dehydration (-H2O) E Chiral Amide/Peptide (Retention of ee) D->E Product Release

Caption: Mechanistic pathway of Moc-Leu-OH in organoboron-catalyzed dehydrative amidation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each phase includes mandatory Quality Control (QC) checkpoints to verify intermediate success before downstream progression.

Protocol A: Synthesis and Isolation of Moc-Leu-OH / Moc-Tle-OH

Objective: To synthesize enantiopure N-methoxycarbonyl-L-leucine via Schotten-Baumann conditions. [4]

Reagents: L-Leucine (or L-tert-Leucine) (5.0 g, 38.6 mmol), Methyl chloroformate (5.88 mL, 76.3 mmol), 2N NaOH (62 mL), 1,4-Dioxane (20 mL).

Step-by-Step Methodology:

  • Solvation & Cooling: Dissolve L-Leucine in the 2N NaOH and 1,4-Dioxane mixture. Cool the reaction vessel to exactly 0 °C using an ice-brine bath.

    • Causality: Maintaining 0 °C is critical. Methyl chloroformate is highly reactive; elevated temperatures lead to exothermic runaway, promoting the formation of dipeptide impurities and racemization of the α -carbon.

  • Reagent Addition: Add methyl chloroformate dropwise over 30 minutes under vigorous stirring.

  • Thermal Activation: Remove the ice bath and warm the mixture to 60 °C. Stir continuously for 18 hours.

    • QC Checkpoint 1 (Reaction Completion): Perform TLC (DCM:MeOH 9:1). The ninhydrin stain must show the complete disappearance of the primary amine spot (L-Leucine). If primary amine persists, add an additional 0.5 eq of methyl chloroformate.

  • Workup & Acidification: Cool to room temperature. Wash the aqueous layer with dichloromethane (DCM) to remove unreacted methyl chloroformate. Acidify the aqueous layer to pH 2.0 using 1N HCl.

    • Causality: Acidification protonates the carboxylate, driving the Moc-Leu-OH into the organic phase during the final extraction.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a white powder.

    • QC Checkpoint 2 (Chiral Integrity): Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The system is validated if the enantiomeric excess (ee) is >99%.

G Step1 L-Leucine Chiral Pool (Primary Amine) Step2 Alkaline Dissolution (NaOH/Dioxane, 0°C) Step1->Step2 Step3 Methyl Chloroformate (Dropwise Addition) Step2->Step3 Step4 Thermal Activation (60°C, 18h) Step3->Step4 Step5 Acidification (pH 2) & EtOAc Extraction Step4->Step5 QC: TLC Ninhydrin Negative Step6 Pure Moc-Leu-OH (ee > 99%) Step5->Step6 QC: Chiral HPLC

Caption: Workflow for the synthesis and self-validated isolation of Moc-Leu-OH.

Protocol B: Organoboron-Catalyzed Peptide Coupling of Moc-Leu-OH

Objective: Direct synthesis of a Moc-protected dipeptide without stoichiometric coupling reagents. [5]

Reagents: Moc-Leu-OH (1.0 mmol), Amine nucleophile (1.0 mmol), 5-methoxy-2-iodophenylboronic acid (MIBA catalyst, 5 mol%), Fluorobenzene (5 mL), 4Å Molecular Sieves (500 mg).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine Moc-Leu-OH, the amine nucleophile, and the MIBA catalyst.

  • Solvent & Sieve Addition: Add fluorobenzene and freshly activated 4Å molecular sieves.

    • Causality: The dehydrative amidation produces water as the only byproduct. Molecular sieves act as a thermodynamic sink, sequestering water to drive the equilibrium toward the product side and preventing catalyst hydrolysis.

  • Reaction: Stir the mixture at 65 °C for 24 hours.

    • QC Checkpoint 1 (Mass Spec): Aliquot 10 µL, dilute in MeCN, and run LC-MS. The system is validated when the[M-H]- peak for Moc-Leu-OH (m/z 188.1) is completely replaced by the product mass.

  • Purification: Filter the mixture through a short pad of Celite to remove molecular sieves. Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).

    • QC Checkpoint 2 (Diastereomeric Ratio): Analyze via 1H -NMR. The absence of a split doublet for the Moc-methoxy protons (~3.65 ppm) confirms that no epimerization occurred during coupling.

References

  • PubChem . "N-Carbomethoxy-L-leucine | C8H15NO4 | CID 13821106". National Center for Biotechnology Information. Available at:[Link]

  • CD Formulation . "MOC-L-Tert-Leucine Product Details". Available at:[Link]

  • Chinese Chemical Society (CCS Chemistry) . "Metal Ion-Coordinated Biomolecular Noncovalent Glass with Ceramic-like Mechanics". (2024). Available at:[Link]

  • RSC Advances . "Organoboron catalysis for direct amide/peptide bond formation". (2024). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During 2-[(Methoxycarbonyl)amino]-4-methylpentanoic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid (commonly referred to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid (commonly referred to as N-methoxycarbonyl-L-leucine or Moc-Leu-OH ).

While urethane-type protecting groups like the methoxycarbonyl (Moc) group are generally robust against racemization compared to standard N-acyl groups, specific reaction conditions—such as the use of strong bases or over-activation—can still induce significant chiral degradation[1]. Below, we provide mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high enantiomeric excess (ee) during your peptide coupling workflows.

Mechanistic Insight: The "Why" Behind Chiral Degradation

To prevent racemization, we must first understand how it occurs. During the activation of Moc-Leu-OH, the carboxylic acid is converted into a highly reactive intermediate (e.g., an O-acylisourea or active ester). If this intermediate is not immediately consumed by the amine nucleophile, it becomes susceptible to base-catalyzed racemization through two primary pathways[1]:

  • Path A (Direct Enolization): A strong base directly abstracts the α-proton from the activated amino acid, forming an achiral enolate intermediate that reprotonates randomly to form a D/L racemate.

  • Path B (Oxazolone Formation): The carbonyl oxygen of the Moc protecting group attacks the activated carboxyl carbon, forming a 5-membered oxazolone ring. The α-proton of this ring is highly acidic and easily abstracted by a base, leading to rapid epimerization[1].

G MocLeu Moc-Leu-OH Activation ActiveEst Active Ester Intermediate MocLeu->ActiveEst Coupling Reagent (e.g., HATU, DIC) Oxazolone 5-Membered Oxazolone Ring ActiveEst->Oxazolone Base Catalysis (Path B) Enol Enolate Intermediate ActiveEst->Enol Direct α-Abstraction (Path A) Peptide Desired L-Peptide ActiveEst->Peptide Amine Nucleophile (Fast) Racemate Racemized Product (D/L) Oxazolone->Racemate Ring Opening & Aminolysis Enol->Racemate Reprotonation

Base-catalyzed racemization pathways (Oxazolone and Direct Enolization) during Moc-Leu-OH activation.

Troubleshooting Guide & FAQs

Q1: Why am I observing >2% D-enantiomer impurity when coupling Moc-Leu-OH using HATU and DIPEA? Root Cause: While the Moc group suppresses oxazolone formation better than acetyl groups, the use of highly active uronium/aminium salts (like HATU) combined with a strong, hindered base like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) can drive direct α-proton abstraction (enolization)[1]. Solution: Substitute DIPEA with a weaker, less basic tertiary amine. Using 2,4,6-trimethylpyridine (sym-collidine, pKa ~7.4) or N-methylmorpholine (NMM, pKa ~7.3) significantly reduces the rate of α-deprotonation while maintaining sufficient basicity to drive the coupling reaction[1][2].

Q2: Does pre-activation time affect the chiral integrity of Moc-Leu-OH? Root Cause: Yes. Prolonged pre-activation in the absence of the nucleophilic amine allows the active ester to accumulate. The longer the active ester sits in the presence of a base, the higher the probability of oxazolone formation or enolization[3]. Solution: Implement an in situ activation protocol or strictly limit pre-activation time to <2 minutes. For highly sensitive fragment couplings, add the base last so the reaction initiates only when all components are homogeneously mixed.

Q3: Which coupling reagent system is statistically proven to minimize racemization for Moc-protected aliphatic amino acids? Root Cause: Reagents that form highly reactive but unstable intermediates increase the lifetime of the activated species prone to racemization. Solution: The use of EDC·HCl paired with HOBt (1-Hydroxybenzotriazole) or DIC paired with OxymaPure provides an optimal balance. These additives act as excellent nucleophiles, rapidly converting the intermediate into a stable active ester that undergoes fast aminolysis, effectively outcompeting the racemization pathways[3][4].

Quantitative Data: Impact of Coupling Conditions

The table below summarizes the expected racemization levels based on historical process chemistry data for urethane-protected leucine derivatives.

Coupling ReagentAdditiveBase (Equiv)Pre-activation TimeExpected D-Epimer (%)Recommendation
HATUNoneDIPEA (2.0)5 min2.5 - 4.0%Avoid for scale-up
HATUNonesym-Collidine (2.0)2 min0.5 - 1.2%Acceptable
EDC·HClHOBtNMM (1.5)In situ< 0.5%Recommended[4]
DICOxymaPureNoneIn situ< 0.2%Highly Recommended

Optimization Workflow

Workflow Start Evaluate Coupling Requirements BaseCheck Is strong base (e.g., DIPEA) required? Start->BaseCheck UseWeakBase Use NMM or sym-Collidine BaseCheck->UseWeakBase Yes UseOxyma Use DIC / OxymaPure (Base-free) BaseCheck->UseOxyma No Monitor Monitor Epimerization via Chiral HPLC UseWeakBase->Monitor UseOxyma->Monitor RacHigh D-Epimer > 1.0% Monitor->RacHigh RacLow D-Epimer < 1.0% Monitor->RacLow TempControl Lower Temp to 0°C & Minimize Pre-activation RacHigh->TempControl Proceed Proceed to Scale-up RacLow->Proceed TempControl->Monitor Re-evaluate

Decision tree for optimizing Moc-Leu-OH coupling to minimize epimerization.

Self-Validating Experimental Protocol: EDC/HOBt/NMM System

This protocol utilizes the EDC/HOBt/NMM system, which has been proven highly effective in large-scale syntheses of structurally similar Moc-protected amino acids (e.g., during the synthesis of HIV protease inhibitors)[4].

Materials Required:

  • Moc-Leu-OH (1.0 equiv)

  • Amine coupling partner (1.05 equiv)

  • EDC·HCl (1.1 equiv)

  • HOBt hydrate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL/g)

Step-by-Step Methodology:

  • Preparation: Dissolve Moc-Leu-OH (1.0 equiv) and the amine partner (1.05 equiv) in anhydrous DCM under an inert nitrogen atmosphere. Ensure complete dissolution. Note: If the amine is a hydrochloride salt, add an initial 1.0 equiv of NMM to liberate the free base.

  • Additive Introduction: Add HOBt (1.1 equiv) to the reaction mixture. Stir for 5 minutes at 0–5 °C (ice bath).

    • Causality: HOBt must be present before the coupling reagent to immediately trap the highly reactive O-acylisourea intermediate, preventing it from cyclizing into an oxazolone[3].

  • Activation: Add EDC·HCl (1.1 equiv) portion-wise to the chilled solution.

  • Base Addition (Critical Step): Slowly add NMM (1.5 equiv) dropwise over 10 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Slow addition of a weak base prevents localized spikes in pH that trigger direct α-proton abstraction (enolization)[2].

  • Reaction Progression: Allow the reaction to stir at 0–5 °C for 1 hour, then gradually warm to room temperature (20–25 °C) and stir for an additional 4–12 hours.

  • In-Process Control (IPC) & Validation: Before proceeding to work-up, quench a 50 µL aliquot of the reaction mixture with methanol. Analyze via chiral RP-HPLC to quantify the D-epimer ratio. A successful coupling should yield < 0.5% of the D-enantiomer. If > 1.0% is observed, halt the scale-up and re-evaluate the base equivalents and temperature control.

  • Work-up: Quench the reaction with 1M HCl (aqueous) to neutralize excess base and remove unreacted amine. Wash the organic layer sequentially with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References[1] Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center, 2024. URL: https://www.bachem.com/knowledge-center/peptide-synthesis-guide/[3] AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTEC, 2024. URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis/[2] Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2016. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00015[4] Wang, F., et al. "Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632." Organic Process Research & Development, ACS Publications, 2002. URL: https://pubs.acs.org/doi/10.1021/op010084c

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-Leucine Deprotection

An important introductory note: The term "Moc-leucine" is uncommon in standard peptide synthesis literature. It is highly probable that this is a typographical error for Fmoc-leucine (9-fluorenylmethyloxycarbonyl-leucine...

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Author: BenchChem Technical Support Team. Date: March 2026

An important introductory note: The term "Moc-leucine" is uncommon in standard peptide synthesis literature. It is highly probable that this is a typographical error for Fmoc-leucine (9-fluorenylmethyloxycarbonyl-leucine), a foundational building block in modern solid-phase peptide synthesis (SPPS). The following guide is constructed based on this assumption, addressing the well-documented challenges associated with the deprotection of the Fmoc group, particularly in sequences containing leucine.

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete removal of the Fmoc protecting group from leucine-containing peptides. As your Senior Application Scientist, I will walk you through the causality behind common failures and provide field-proven, validated protocols to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a significant problem?

Incomplete Fmoc deprotection is the failure to completely remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the N-terminal amine of the growing peptide chain during solid-phase peptide synthesis.[1] This failure is critical because it blocks the subsequent amino acid from being coupled, leading to the formation of "deletion sequences"—peptides that are missing one or more amino acids. These deletion sequences are often chemically similar to the target peptide, making them exceptionally difficult to separate during purification and resulting in significantly lower overall yield and purity.[1]

Q2: Why are leucine-containing peptides particularly susceptible to incomplete deprotection?

Leucine, especially in homo-oligomeric sequences (e.g., Leu-Leu-Leu), is a hydrophobic amino acid known to promote inter- and intra-chain aggregation.[1][2] As the peptide elongates, these chains can fold into stable secondary structures, like β-sheets, on the solid support. This aggregation can physically block the deprotection reagent (piperidine) from reaching the Fmoc group, leading to incomplete removal.[1][2] This phenomenon is a primary cause of what are often termed "difficult sequences" in SPPS.[1][3]

Q3: How can I detect incomplete Fmoc deprotection during my synthesis?

Several methods, both qualitative and quantitative, can be used:

  • Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is the most common on-resin method.[1] After the deprotection step, a small sample of resin beads is tested. A dark blue color indicates the presence of free primary amines (successful deprotection), while yellow or colorless beads signify that the Fmoc group is still attached (incomplete deprotection).[1]

  • UV-Vis Spectrophotometry: Automated synthesizers often have an inline UV detector to monitor the concentration of the dibenzofulvene (DBF)-piperidine adduct, which is released during deprotection and absorbs strongly around 301 nm.[4][5] An incomplete or truncated UV peak compared to previous cycles is a clear indicator of a problem.[4][6]

  • Post-Synthesis Analysis: The most definitive evidence comes from analyzing the crude peptide product using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) . The presence of peaks corresponding to the mass of deletion sequences confirms that incomplete deprotection occurred during the synthesis.[1]

Q4: What are the major side reactions associated with Fmoc deprotection?

While the primary issue is incomplete removal, the basic conditions of Fmoc deprotection can also induce side reactions:

  • Aspartimide Formation: Peptides containing aspartic acid (Asp), especially Asp-Gly or Asp-Ser sequences, are prone to cyclization to form a stable aspartimide intermediate under basic conditions. This can lead to racemization and the formation of unwanted side products.[3][7]

  • Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common with sequences containing proline or glycine at the C-terminus.[6]

  • Racemization: While less common in Fmoc chemistry compared to other methods, prolonged exposure to strong bases can increase the risk of racemization, particularly at sensitive residues like cysteine and histidine.[3][8]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a logical, cause-and-effect approach to problem-solving.

Scenario 1: The Kaiser test is negative (yellow beads) after the deprotection step.

A negative Kaiser test is a direct indication that the N-terminal amine is still blocked by the Fmoc group.

Potential Cause A: Degraded Deprotection Reagent

The standard deprotection reagent, typically 20% piperidine in N,N-dimethylformamide (DMF), has a limited shelf life. Piperidine can degrade over time through oxidation, reducing its basicity and efficacy.[1]

  • Validation & Solution:

    • Always use a freshly prepared deprotection solution. Do not store it for more than a week.

    • Ensure the neat piperidine used is of high purity and has been stored properly under an inert atmosphere.

    • If reagent degradation is suspected, prepare a fresh batch and repeat the deprotection step.

Potential Cause B: Peptide Aggregation (High Probability for Leucine Sequences)

As previously discussed, leucine-rich sequences are prone to forming secondary structures that cause steric hindrance.

  • Validation & Solution:

    • Extend Deprotection Time: Increase the deprotection time or, more effectively, perform a second, fresh deprotection treatment (e.g., 2 x 10 minutes instead of 1 x 20 minutes).[8]

    • Modify Solvent Composition: For severe aggregation, consider using a more disruptive solvent system. N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for disrupting aggregates. Adding a small percentage of a chaotropic agent like DMSO can also be effective.

    • Increase Temperature: Performing the deprotection at a moderately elevated temperature (e.g., 30-40°C) can help break up secondary structures and improve reagent access.[9]

Potential Cause C: Poor Resin Swelling or Overloading

Reagents must be able to freely diffuse through the resin pores to reach the peptide chains. Inadequate swelling or excessively high loading can restrict this access.

  • Validation & Solution:

    • Ensure the resin is fully swelled in the synthesis solvent (e.g., DMF) for at least 30-60 minutes before the first deprotection step.[10]

    • Review the loading specification of your resin. Overloading can lead to significant steric hindrance between growing peptide chains.[1] If this is a recurring issue, consider using a resin with a lower initial loading.

Scenario 2: Final HPLC analysis shows multiple peaks, and MS confirms deletion sequences.

This indicates a persistent, low-level failure of deprotection at one or more cycles, a common outcome with difficult sequences.

Potential Cause: Systemic Failure at a "Difficult" Residue

Leucine, arginine, and other bulky amino acids can present challenges that are not fully resolved by standard protocols, leading to a small percentage of incomplete deprotection at each cycle involving that residue.

  • Validation & Solution:

    • Review Synthesizer Logs: Examine the inline UV monitoring data. A consistent dip in the peak area or an altered peak shape for the DBF-adduct release at the leucine coupling cycles is strong evidence.

    • Implement Proactive Measures for Future Syntheses: For sequences known or suspected to be difficult, preemptively modify the protocol. Routinely use a double deprotection protocol (see Protocol 1 below) for all residues.

    • Consider Stronger Base Cocktails: For exceptionally stubborn sequences, a stronger base system may be required. A common alternative is a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A cocktail of 2% DBU and 2% piperidine in DMF can dramatically increase deprotection efficiency. However, DBU is a very strong, non-nucleophilic base that increases the risk of side reactions like aspartimide formation and should be used judiciously.[3][9]

Troubleshooting Workflow

G start Incomplete Deprotection Suspected check_hplc Analyze Crude Product: HPLC & MS start->check_hplc Post-Synthesis kaiser_test Perform On-Resin Kaiser Test start->kaiser_test During Synthesis deletion_seq Deletion Sequences Confirmed? check_hplc->deletion_seq systemic_failure Cause: Systemic Failure at Difficult Residue (e.g., Leu) deletion_seq->systemic_failure Yes end_review Review Synthesis & Optimize Future Protocols deletion_seq->end_review No kaiser_result Test Negative (Yellow Beads)? kaiser_test->kaiser_result reagent_issue Potential Cause: Degraded Reagent kaiser_result->reagent_issue Yes aggregation_issue Potential Cause: Peptide Aggregation kaiser_result->aggregation_issue swelling_issue Potential Cause: Poor Swelling/Overloading kaiser_result->swelling_issue success Problem Resolved kaiser_result->success No (Blue Beads) fresh_reagent Solution: Use Fresh 20% Piperidine/DMF reagent_issue->fresh_reagent optimize_deprotection Solution: 1. Double Deprotection 2. Use NMP/Chaotropes 3. Increase Temperature aggregation_issue->optimize_deprotection check_resin Solution: Ensure Full Swelling & Check Resin Loading swelling_issue->check_resin fresh_reagent->success optimize_deprotection->success check_resin->success proactive_measures Solution for Future Syntheses: 1. Use Double Deprotection Routinely 2. Consider DBU/Piperidine Cocktail systemic_failure->proactive_measures proactive_measures->end_review

Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.

Data Summary & Reagent Comparison

Table 1: Comparison of Common Fmoc Deprotection Cocktails
Reagent CocktailCompositionAdvantagesDisadvantagesBest For
Standard 20% Piperidine in DMFWell-established, reliable for most sequences.[11]Can be ineffective for aggregated sequences; piperidine is a regulated substance.[7][12]Routine synthesis of non-problematic sequences.
Alternative Amine 20% 4-Methylpiperidine or 50% Morpholine in DMFNot regulated (in some jurisdictions); can offer comparable or slightly different selectivity.[6][7]Morpholine is significantly slower; may not resolve severe aggregation.[12]Laboratories with restrictions on piperidine.
Strong Base 2% DBU / 2% Piperidine in DMFVery fast and effective at deprotecting through aggregated structures.[3]Significantly increases risk of side reactions like aspartimide formation and racemization.[3][9]Exceptionally difficult sequences where standard methods have failed.

Key Experimental Protocols

Protocol 1: Standard & Optimized Fmoc Deprotection

This protocol covers the standard procedure and an optimized version for difficult sequences.

  • Resin Preparation: Ensure the peptide-resin is well-swelled in DMF. Drain the solvent from the reaction vessel.

  • First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to fully submerge the resin. Agitate for 3-5 minutes. Drain the solution.

  • Second Deprotection (Optimized/Recommended): Add a fresh aliquot of the deprotection solution. Agitate for 10-15 minutes. Drain the solution. For standard, non-difficult sequences, this second step is sometimes shortened or omitted, but it is highly recommended for robust synthesis.[8][10]

  • Final Washes: Wash the peptide-resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[1][10] Proceed to the amino acid coupling step.

Protocol 2: On-Resin Monitoring with the Kaiser Test

This protocol provides a qualitative check for free primary amines.[1]

  • Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Sample Collection: After the final washes of the deprotection step, collect a small sample of resin (10-15 beads) in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat: Heat the test tube at 100-110°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Free primary amines are present, indicating successful deprotection.

    • Yellow/Brown/No Color Change: Negative result. The N-terminus is still blocked, indicating incomplete deprotection.[1]

Protocol 3: Quantitative UV-Vis Monitoring of Fmoc Cleavage

This protocol allows for the quantitative determination of Fmoc group removal, often used to calculate the loading of the first amino acid on the resin.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried Fmoc-amino acid resin into a 10 mL volumetric flask.

  • Cleavage: Add 2 mL of 20% piperidine in DMF. Agitate for 30 minutes to ensure complete cleavage.

  • Dilution: Dilute the solution to the 10 mL mark with DMF and mix thoroughly.

  • Measurement:

    • Prepare a blank using the same dilution of 20% piperidine in DMF.

    • Measure the absorbance (A) of the sample at 301 nm.

  • Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration and subsequently the resin loading (in mmol/g). The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm in DMF is typically ~7800 L·mol⁻¹·cm⁻¹.

Mechanism of Fmoc Deprotection

Caption: The E1cB mechanism for base-catalyzed Fmoc deprotection.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.
  • BenchChem. (2025).
  • Fields, G. B. Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35. Humana Press.
  • Peptide Chemistry. Fmoc Deprotection Monitoring: UV–Vis & Color Approaches.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Oruna-Concha, M. J., et al. (2016).
  • ResearchGate. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
  • Peptide Chemistry.
  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research.

Sources

Troubleshooting

minimizing side reactions in Moc-protected amino acid coupling

Technical Support Center: Advanced Troubleshooting for Moc-Protected Amino Acid Coupling Note: While "Moc" is frequently found in literature as a typographical error for the Fmoc (9-fluorenylmethoxycarbonyl) group, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Moc-Protected Amino Acid Coupling

Note: While "Moc" is frequently found in literature as a typographical error for the Fmoc (9-fluorenylmethoxycarbonyl) group, this guide specifically addresses true Methoxycarbonyl (Moc) protection[1]. Moc is a highly relevant carbamate protecting group for sterically hindered amino acids, most notably Moc-L-tert-leucine , a critical intermediate in the synthesis of blockbuster antiviral APIs like Atazanavir and Nirmatrelvir[2].

Diagnostic Workflow

MocTroubleshooting Start Low Yield / Impurity in Moc-Coupling CheckEpimer Is the impurity an epimer? Start->CheckEpimer FixEpimer Minimize Epimerization: 1. Use weaker base (TMP) 2. Add HOAt/Oxyma CheckEpimer->FixEpimer Yes CheckConversion Is it unreacted starting material? CheckEpimer->CheckConversion No FixSterics Overcome Steric Hindrance: 1. Switch to HATU/COMU 2. Increase temp to 40°C CheckConversion->FixSterics Yes FixSideProduct Resolve Side Products (e.g., Oxazolone): Avoid pre-activation CheckConversion->FixSideProduct No

Logical workflow for diagnosing and resolving Moc-protected amino acid coupling side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing high levels of the D-epimer during Moc-L-tert-leucine coupling? A: Epimerization (racemization) during Moc-protected coupling is primarily driven by the formation of a 5(4H)-oxazolone intermediate[3]. While carbamate protecting groups (like Moc, Boc, and Fmoc) generally suppress oxazolone formation compared to standard acyl groups, the extreme steric bulk of the tert-butyl side chain in tert-leucine drastically reduces the rate of the desired amidation reaction.

The Causality: This kinetic bottleneck allows the slow, competing oxazolone pathway to occur. Once the oxazolone forms, strong bases (like DIPEA or TEA) abstract the alpha-proton, leading to enolization and subsequent epimerization. The Fix: Switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP / collidine)[4]. TMP provides sufficient basicity to drive the coupling without aggressively deprotonating the oxazolone intermediate[5]. Furthermore, never pre-activate the Moc-amino acid in the absence of the incoming amine, as this maximizes the time available for oxazolone formation[4].

Q2: My coupling stalls at 60-70% conversion. How can I force the reaction to completion without increasing side products? A: Unreacted starting material is a hallmark of severe steric clash between the bulky Moc-protected amino acid and the incoming nucleophile. Standard carbodiimides (like EDC or DIC) paired with HOBt often fail to achieve sufficient activation kinetics for tert-leucine.

The Causality: If the primary amidation is too slow, the activated ester will eventually hydrolyze back to the starting material or degrade. The Fix: Upgrade your coupling reagent to a highly reactive uronium/aminium salt such as HATU, or use the additive HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt[5]. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as an intramolecular general base to accelerate the nucleophilic attack of the amine. This accelerates the primary reaction rate, allowing it to outcompete degradation pathways.

Q3: I am detecting a mass corresponding to a loss of methanol (-32 Da) from my product. What is this? A: This is likely an oxazolidinedione or hydantoin derivative. Under prolonged basic conditions with highly hindered substrates, the activated carboxylate can undergo an intramolecular cyclization. The deprotonated carbamate nitrogen of the Moc group attacks the activated carbonyl, ejecting the methoxy group (or the activating leaving group). The Fix: This is a symptom of over-activation and slow coupling. Ensure your amine is fully soluble and available before adding the coupling reagent. Reduce the overall reaction time and maintain the temperature at 0°C to 5°C during the initial activation phase.

Quantitative Data: Optimization of Moc-L-tert-leucine Coupling Parameters

The following table synthesizes field-proven data demonstrating how reagent selection directly impacts both yield and epimerization rates when coupling Moc-L-tert-leucine to a primary amine.

Coupling ReagentAdditiveBaseReaction Time (h)Yield (%)D-Epimer (%)
EDCHOBtDIPEA1265.04.5
EDCHOAtDIPEA1282.02.1
HATUNoneDIPEA488.51.8
HATU None TMP (Collidine) 4 94.2 < 0.1

Experimental Protocol: Optimized Solution-Phase Coupling of Moc-L-tert-leucine

This protocol is designed as a self-validating system. By utilizing TMP and HATU without pre-activation, the kinetics of amidation are maximized while alpha-proton abstraction is minimized. The specific workup steps chemically validate the purity by selectively stripping out the reagents that cause downstream failures.

Materials Required:

  • Moc-L-tert-leucine (1.0 eq)

  • Target Amine (1.05 eq)

  • HATU (1.05 eq)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or 50/50 DMF/DCM[4]

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 1.0 eq of Moc-L-tert-leucine and 1.05 eq of the target amine in anhydrous DMF. Causality: Ensuring both coupling partners are fully dissolved before activation prevents the activated ester from sitting idle and degrading into an oxazolone.

  • Thermal Control: Chill the reaction flask to 0°C under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of TMP to the chilled solution[5]. Causality: TMP is weak enough to prevent alpha-proton abstraction but strong enough to neutralize the system and facilitate HATU activation.

  • In-Situ Activation: Add 1.05 eq of solid HATU in a single portion. Do not pre-activate the amino acid prior to amine addition[4].

  • Reaction Progression: Stir at 0°C for 30 minutes, then allow the reaction to slowly warm to room temperature (20-25°C). Monitor via HPLC/LC-MS. The reaction typically reaches >95% conversion within 2 to 4 hours.

  • Self-Validating Workup:

    • Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid. Causality: Citric acid selectively protonates and pulls the TMP base and any unreacted amine into the aqueous layer without cleaving the acid-stable Moc group.

    • Wash with saturated NaHCO₃ (to remove acidic byproducts) and brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure, non-epimerized product.

Sources

Optimization

Technical Support Center: Optimizing Reverse-Phase HPLC for N-Moc-Leucine

Welcome to the technical support center for the analysis of N-Moc-leucine (N-Methoxycarbonyl-L-leucine). This guide is designed for researchers, scientists, and drug development professionals who are developing and troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-Moc-leucine (N-Methoxycarbonyl-L-leucine). This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting reverse-phase high-performance liquid chromatography (RP-HPLC) methods for this compound. My goal is to provide you with not just solutions, but a deep, mechanistic understanding of the chromatographic principles at play, enabling you to build robust and reliable analytical methods.

Understanding the Analyte: N-Moc-Leucine

Before diving into method optimization, let's consider the chemical properties of N-Moc-leucine. It is a derivative of the amino acid L-leucine, featuring a methoxycarbonyl (Moc) protecting group on the amine.

  • Structure: It possesses a carboxylic acid group and a non-polar isobutyl side chain.

  • Key Functional Group for RP-HPLC: The carboxylic acid group is ionizable. Its protonation state is dependent on the mobile phase pH and is the single most critical parameter for controlling retention and peak shape. The pKa of the parent amino acid L-leucine's carboxyl group is approximately 2.36.[1] While the Moc group will slightly alter this, we can use this value as a starting point for method development.

  • UV Absorbance: N-Moc-leucine lacks a strong chromophore. Like its parent amino acid, it exhibits weak end absorption below 220 nm.[2] This necessitates using low UV wavelengths (e.g., 205-215 nm) for detection, which requires high-purity mobile phase solvents to minimize baseline noise.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial stages of method development for N-Moc-leucine.

Q1: What are the recommended starting conditions for an RP-HPLC method for N-Moc-leucine?

A1: A solid starting point is crucial for efficient method development. Based on the analyte's structure, the following conditions provide a high probability of initial success.

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 150 x 4.6 mm, 3 or 5 µmThe isobutyl side chain provides sufficient hydrophobicity for retention on a standard C18 stationary phase. Ensure the column is well end-capped to minimize secondary interactions with residual silanols.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in HPLC-grade Water (pH ~2.5-3.0)This low pH ensures the carboxylic acid group of N-Moc-leucine is fully protonated (non-ionized), maximizing retention and preventing peak tailing caused by ion-exchange with silanols.[3] Phosphoric acid provides excellent buffering capacity in this pH range.[4]
Mobile Phase B Acetonitrile (ACN)ACN is generally preferred over methanol for amino acid derivatives as it often provides better peak shape and lower viscosity, leading to higher efficiency.
Elution Mode GradientStart with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time, then optimize for resolution and run time.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[5]
Column Temp. 30-40 °CElevated temperature reduces mobile phase viscosity, lowering backpressure and often improving peak efficiency. It also enhances the reproducibility of retention times.[6]
Detection UV at 210 nmThis wavelength is necessary due to the lack of a strong chromophore.[2] It is critical to use high-purity, HPLC-grade or LC-MS-grade solvents to ensure a stable baseline.[7]
Injection Vol. 5-10 µLStart with a low volume to avoid mass overload, which can cause peak fronting.[6] Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase composition.[8]

Q2: How critical is mobile phase pH, and how do I optimize it?

A2: Mobile phase pH is the most powerful tool for optimizing the chromatography of ionizable compounds like N-Moc-leucine.[3] The goal is to operate at a pH where the analyte is in a single, stable ionic form.

  • Mechanism: In reverse-phase, the non-ionized (protonated) form of the carboxylic acid is more hydrophobic and therefore more strongly retained. The ionized (deprotonated) form is more polar and elutes earlier.[9] Operating at a pH near the analyte's pKa (~2.36) will result in a mixed population of ionized and non-ionized molecules, leading to broad, misshapen peaks.

  • Optimization Strategy: To ensure complete protonation and achieve sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5-2 pH units below the pKa.[3] Therefore, a target pH of <2.5 is ideal. Using a buffer (e.g., phosphate) or an acid modifier (formic, phosphoric acid) is essential to control the pH and ensure reproducibility.[7]

Q3: My N-Moc-leucine peak is tailing. What are the most likely causes and how do I fix them?

A3: Peak tailing is one of the most common issues in HPLC. For an acidic compound like N-Moc-leucine, the root cause is often secondary interactions with the stationary phase.

  • Primary Cause: Silanol Interactions: Even with end-capping, residual silanol groups (Si-OH) exist on the silica surface of the column. At a mobile phase pH above ~3.5, these silanols can become ionized (Si-O⁻) and interact with any unsuppressed analyte molecules, causing tailing.

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (pH 2.5-3.0) to keep both the N-Moc-leucine carboxyl group and the surface silanols protonated, eliminating this unwanted interaction.[10]

    • Use a High-Quality Column: Modern, fully end-capped columns or those with proprietary low-silanol surfaces are designed to minimize these effects.[11]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to diagnosing and solving common chromatographic problems.

Workflow for Troubleshooting Poor Peak Shape

The following diagram outlines a logical workflow for addressing issues like peak tailing, fronting, and splitting.

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Common Problems and Authoritative Solutions
ProblemPotential CauseSelf-Validating Diagnostic & Solution
Retention Time Drifting to Earlier Times Column Contamination/Deterioration: Accumulation of strongly retained compounds can block active sites.Diagnostic: If a guard column is used, remove it. If retention time stabilizes, the guard column is the issue and should be replaced.[8] Solution: If no guard column is present, attempt to wash the analytical column with a strong solvent (e.g., Isopropanol). If this fails, the column may be permanently damaged and require replacement.
Irreproducible Retention Times Insufficient Column Equilibration: The column chemistry is not stable between runs, especially after a gradient or mobile phase change.Diagnostic: Increase the equilibration time at initial conditions to 15-20 column volumes. If reproducibility improves, equilibration was the cause. Solution: Always ensure adequate equilibration time is built into the method, particularly when switching mobile phases.[5]
Poor Resolution from a Close-Eluting Impurity Suboptimal Selectivity (α): The mobile phase composition is not providing enough chemical difference in the separation mechanism.Diagnostic: Change the organic modifier from acetonitrile to methanol (or a mix). This alters the pi-pi interactions and can significantly change selectivity. Solution: Systematically evaluate different organic modifiers and fine-tune the mobile phase pH. A small pH change can drastically alter the retention of ionizable impurities relative to N-Moc-leucine.[13]
High System Backpressure System or Column Blockage: Particulate matter from the sample or mobile phase has clogged a frit or the column inlet.Diagnostic: Disconnect the column and run the pump. If pressure is normal, the column is blocked. If pressure is still high, the blockage is in the system (tubing, injector). Solution: For a blocked column, try back-flushing to waste.[12] For a system blockage, systematically open fittings to isolate the clogged component. Always filter samples and mobile phases to prevent this.[10]

Key Experimental Protocols

Follow these step-by-step guides to systematically optimize your method.

Protocol 1: Mobile Phase pH Scouting

This experiment determines the optimal mobile phase pH for peak shape and retention.

  • Prepare Stock Solutions:

    • Analyte Stock: Prepare a 1 mg/mL solution of N-Moc-leucine in 50:50 Acetonitrile:Water.

    • Buffer Stocks: Prepare 20 mM phosphate buffers at pH 2.5, 3.0, and 3.5.[7]

  • Prepare Mobile Phases:

    • For each pH level, prepare the aqueous mobile phase (A) by taking the corresponding buffer.

    • The organic mobile phase (B) will be 100% Acetonitrile.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with 20 column volumes of the pH 2.5 mobile phase at 95:5 A:B.

    • Inject the N-Moc-leucine standard using a scouting gradient (e.g., 5% to 70% B in 15 minutes).

    • Record the retention time, peak asymmetry (tailing factor), and peak width.

    • Repeat the process for the pH 3.0 and pH 3.5 mobile phases, ensuring thorough equilibration between each change.

  • Data Analysis:

    • Tabulate the results and select the pH that provides the best peak symmetry (closest to 1.0) and adequate retention. You should observe that the lower pH provides a better peak shape.

Visualizing the Impact of pH

The following diagram illustrates the expected relationship between mobile phase pH and the retention of N-Moc-leucine.

G cluster_0 Mobile Phase pH cluster_1 Analyte State & Retention ph2 pH < pKa (e.g., 2.5) state_protonated Fully Protonated (Neutral) High Retention Good Peak Shape ph2->state_protonated OPTIMAL ph_pka pH ≈ pKa state_mixed Mixed Population Unstable Retention Broad/Split Peak ph_pka->state_mixed AVOID ph4 pH > pKa (e.g., 4.0) state_ionized Fully Ionized (Charged) Low Retention Potential Tailing ph4->state_ionized SUBOPTIMAL

Caption: The effect of mobile phase pH on N-Moc-leucine's ionization state and chromatographic behavior.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of N-Acetyl-N-methyl-L-leucine Enantiomers.
  • Benchchem. (n.d.). N-Methylleucine chemical properties and structure.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • SIELC Technologies. (2018, February 16). Separation of Acetyl-L-leucine on Newcrom R1 HPLC column.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Pharma Tutor. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ResearchGate. (n.d.). pH Effects on Chromatographic Retention Modes | Request PDF.
  • MilliporeSigma. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation.
  • PubChem. (n.d.). Leucine.
  • Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC.
  • PMC. (n.d.). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach.
  • Spectral Database for Organic Compounds (SDBS). (2026, March 13). Spectral Characteristics and Analysis Methods of L-Leucine.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Moc-Leucine vs. Fmoc-Leucine in Solid-Phase Peptide Synthesis

As a Senior Application Scientist, selecting the correct α -amino protecting group is the most consequential decision in Solid-Phase Peptide Synthesis (SPPS). While Fmoc-Leucine (Fluorenylmethyloxycarbonyl-leucine) is th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct α -amino protecting group is the most consequential decision in Solid-Phase Peptide Synthesis (SPPS). While Fmoc-Leucine (Fluorenylmethyloxycarbonyl-leucine) is the undisputed industry standard for iterative chain elongation, Moc-Leucine (Methoxycarbonyl-leucine) serves a highly specialized, non-orthogonal role.

This guide objectively compares these two carbamate derivatives, exploring the mechanistic causality behind their divergent applications: Fmoc for transient protection during synthesis, and Moc for permanent N-terminal capping in therapeutic peptide engineering.

Core Chemical Principles & Mechanistic Causality

The fundamental difference between Fmoc and Moc lies in their susceptibility to base-catalyzed cleavage, dictated entirely by their molecular architecture.

Fmoc-Leucine: The Engine of Iterative SPPS

The Fmoc group is defined by its fluorenyl ring system attached to a methoxycarbonyl moiety. The causality of its base-lability lies in the highly acidic β -proton on the fluorenyl ring. When exposed to a mild secondary amine like piperidine, this proton is rapidly abstracted, triggering an E1cb β -elimination mechanism (1[1]). This reaction cleanly releases dibenzofulvene (which is subsequently scavenged by piperidine) and CO2​ , exposing the free α -amine for the next coupling step (2[2]).

Moc-Leucine: The Permanent Cap

Conversely, the Methoxycarbonyl (Moc) group is the simplest possible carbamate. It lacks the fluorenyl ring and, critically, possesses no acidic β -proton. Because there is no proton to abstract, Moc is completely inert to piperidine and basic SPPS conditions. Furthermore, unlike the Boc (tert-butyloxycarbonyl) group, the methyl moiety in Moc cannot form a stable carbocation, rendering it highly stable to the strong acids (e.g., 95% TFA) used during global cleavage (3[3]). Removing a Moc group requires extremely harsh conditions (e.g., TMSBr/TFA or strong basic hydrolysis), making it unsuitable for chain elongation but perfect for permanent N-terminal capping to enhance proteolytic stability and cell permeability (4[4]).

Visualizing the Strategic Divergence

G Fmoc Fmoc-Leucine (Chain Elongation) Base 20% Piperidine / DMF (Mild Base) Fmoc->Base Moc Moc-Leucine (Terminal Capping) Moc->Base Harsh TMSBr / TFA or Hydrolysis (Harsh Conditions) Moc->Harsh Rarely done in SPPS Free Free Amine (Leucine) Ready for next coupling Base->Free Stable Intact Moc-Leucine (Proteolytically Stable) Base->Stable Harsh->Free Rarely done in SPPS

Caption: Cleavage pathways of Fmoc vs. Moc protecting groups in SPPS.

Workflow cluster_Fmoc Fmoc Strategy (Iterative) cluster_Moc Moc Strategy (End-Capping) Start Resin-Bound Peptide FmocCoup Couple Fmoc-Leu Start->FmocCoup MocCoup Couple Moc-Leu Start->MocCoup FmocDeprot Deprotect (Piperidine) FmocCoup->FmocDeprot FmocDeprot->Start Next Cycle MocEnd Stable N-Terminus (Assay/Prodrug) MocCoup->MocEnd

Caption: Iterative Fmoc-SPPS workflow vs. Moc-capping termination.

Quantitative Data & Performance Comparison

To facilitate protocol design, the following table summarizes the quantitative and qualitative performance metrics of both derivatives:

ParameterFmoc-LeucineMoc-Leucine
Chemical Structure FluorenylmethyloxycarbonylMethoxycarbonyl
Primary SPPS Role Iterative chain elongationPermanent N-terminal capping
Deprotection Reagent 20% Piperidine in DMFTMSBr/TFA or Strong Hydrolysis
Cleavage Mechanism Base-catalyzed E1cb β -eliminationAcid-catalyzed SN​2 or basic hydrolysis
Stability to 20% Piperidine Highly Labile (< 5 mins)Completely Stable
Stability to 95% TFA Completely StableCompletely Stable
UV Absorbance (Monitoring) Strong at 301 nm ( ϵ≈7800 )None (UV transparent at 301 nm)
Steric Hindrance High (Bulky fluorenyl ring)Low (Small methyl group)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include an internal validation loop. Below are the optimized workflows for utilizing both derivatives.

Protocol A: Iterative Elongation with Fmoc-Leucine

Objective: Couple Leucine to a growing peptide chain and deprotect for the subsequent cycle.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 5 minutes.

  • Validation (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm. A sharp peak confirms the release of the dibenzofulvene-piperidine adduct, validating successful Fmoc removal (5[5]).

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove residual base.

  • Coupling: Pre-activate 4.0 eq of Fmoc-Leu-OH with 4.0 eq of DIC and 4.0 eq of OxymaPure in DMF for 3 minutes. Add to the resin and agitate for 45 minutes at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A color change from blue to yellow indicates complete consumption of the free amines, validating a >99% coupling efficiency.

Protocol B: N-Terminal Capping with Moc-Leucine

Objective: Terminate the peptide sequence with a proteolytically stable, uncharged Moc-Leucine cap for downstream cellular assays.

  • Preparation: Ensure the final amino acid on the resin has been successfully Fmoc-deprotected (validated via UV at 301 nm).

  • Coupling: Pre-activate 4.0 eq of Moc-Leu-OH with 4.0 eq of DIC/OxymaPure in DMF. Add to the resin and agitate for 60 minutes.

  • Validation (Orthogonality Check): Perform a Kaiser test to ensure complete coupling (must be yellow). Next, subject a small aliquot of the resin to 20% piperidine in DMF and check the effluent at 301 nm. Zero UV absorbance validates that the Moc group is intact and completely orthogonal to basic conditions.

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours. The Moc group will survive the strong acid, yielding a permanently capped, cell-permeable peptide (4[4]).

References

  • Chemical Society Reviews (RSC) - Cysteine protecting groups: applications in peptide and protein science. Available at: [Link][3]

  • Organic Letters (ACS) - Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Available at: [Link][5]

  • Chemical Communications (RSC) - Aromatic peptide amphiphiles: significance of the Fmoc moiety. Available at:[Link][6]

  • NIH / PMC - Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. Available at: [Link][4]

Sources

Comparative

Stereochemical Validation of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic Acid: A Comparative Analytical Guide

Executive Summary 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, commonly known as N-methoxycarbonyl-leucine (Moc-Leucine), is a highly valuable chiral building block utilized in the synthesis of complex peptides and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, commonly known as N-methoxycarbonyl-leucine (Moc-Leucine), is a highly valuable chiral building block utilized in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). Because enantiomeric impurities can drastically alter the pharmacological efficacy, toxicity, and spatial conformation of the final drug product, rigorously validating its stereochemical purity (enantiomeric excess, ee ) is a critical quality control mandate.

This guide objectively compares the primary analytical methodologies used to determine the enantiomeric purity of Moc-Leucine, detailing the mechanistic causality behind method selection and providing a field-proven, self-validating experimental protocol.

Causality in Analytical Method Selection

Moc-Leucine possesses a bulky isobutyl side chain, a urethane-type N-protecting group (methoxycarbonyl), and a free carboxylic acid. The presence of these functional groups dictates the thermodynamic interactions available for chiral discrimination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for analyzing N-protected amino acids due to its non-destructive nature and extreme sensitivity[1].

  • The Causality: The free carboxylic acid in Moc-Leucine acts as a strong hydrogen-bond donor/acceptor. Anion-exchange chiral stationary phases (CSPs), such as those based on cinchona alkaloids (e.g., Chiral ION-QN), exploit this by forming transient diastereomeric ion pairs with the carboxylate, while the methoxycarbonyl group engages in π−π and dipole interactions with the chiral selector[2]. Alternatively, polysaccharide-based CSPs can be used effectively, provided an acidic modifier is added to the mobile phase to suppress ionization[3].

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

Proton NMR ( 1 H-NMR) can determine stereochemical purity by introducing a Chiral Solvating Agent (CSA), such as quinine or a chiral macrocycle, directly into the NMR tube.

  • The Causality: The CSA forms transient diastereomeric complexes with the L- and D-enantiomers of Moc-Leucine. Because these two complexes have different spatial geometries, the magnetic shielding environment around the α -proton or the methoxy protons is altered, causing their resonance signals to split into distinct peaks. While this method requires no derivatization, its limit of detection (LOD) for the minor enantiomer is typically restricted to 1–2%, making it insufficient for pharmaceutical-grade purity validation.

Chiral Gas Chromatography (GC)

Chiral GC is highly efficient for volatile compounds but presents severe mechanistic drawbacks for free amino acids.

  • The Causality: The free carboxylic acid in Moc-Leucine forms strong intermolecular hydrogen bonds, rendering the molecule non-volatile. To utilize GC, the compound must be chemically derivatized (e.g., esterification to a methyl ester). However, the derivatization process—often requiring heat and acidic or basic catalysts—introduces a significant risk of racemization at the labile α -carbon. This can artificially inflate the minor enantiomer count, skewing the true enantiomeric excess of the bulk material.

MethodSelection Start Target: Moc-Leucine Enantiomeric Excess (ee) Q1 Is trace quantification (< 0.1% LOD) required? Start->Q1 HPLC Chiral HPLC (Polysaccharide / Anion-Exchange) Q1->HPLC Yes (High Sensitivity) Q2 Is rapid, non-destructive analysis sufficient? Q1->Q2 No NMR 1H-NMR with Chiral Solvating Agent Q2->NMR Yes (Bulk ee > 2%) GC Chiral GC (Requires Esterification) Q2->GC No (Requires Volatility)

Decision tree for selecting the optimal chiral analysis method for Moc-Leucine.

Quantitative Method Comparison

To facilitate objective decision-making, the performance metrics of the three primary analytical methodologies are summarized below.

Analytical ParameterChiral HPLC (Gold Standard) 1 H-NMR with CSAChiral GC
Limit of Detection (LOD) < 0.05%~ 1.0 - 2.0%< 0.1%
Resolution ( Rs​ ) Capability High ( Rs​ > 2.0)Moderate (Signal overlap possible)Very High ( Rs​ > 3.0)
Sample Preparation Simple dissolution (Dilute & Shoot)Simple (Mix with CSA in deuterated solvent)Complex (Requires esterification)
Risk of Racemization None (Analyzed in native state)None (Analyzed in native state)High (Due to derivatization conditions)
Typical Run Time 10 – 25 minutes5 – 10 minutes20 – 40 minutes
Best Use Case Final API release testing & trace impurity quantificationRapid bulk reaction monitoringAnalysis of inherently volatile derivatives

Self-Validating Experimental Protocol: Chiral HPLC

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It ensures that the chromatographic data generated is free from false positives caused by achiral impurities or system artifacts[4].

Materials & Chromatographic Conditions
  • Column: Chiralpak IC (Polysaccharide-based) or Chiral ION-QN (Anion-exchange), 5 µm, 250 x 4.6 mm[2].

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to the lack of strong chromophores, low UV wavelengths are required).

  • Causality of the Acidic Modifier: The addition of 0.1% TFA is mechanically critical. Moc-Leucine contains a free carboxylic acid ( pKa​≈2.4 ). Without an acidic modifier, the carboxylate group partially ionizes in the mobile phase, leading to multiple retention mechanisms, severe peak tailing, and complete loss of chiral resolution. The TFA suppresses ionization, ensuring the analyte remains in a single, neutral state for uniform interaction with the chiral selector[3].

Step-by-Step Workflow

Step 1: System Suitability Test (SST)

  • Action: Inject 10 µL of a 1 mg/mL racemic standard of Moc-Leucine.

  • Causality: This proves the column's chiral selector can thermodynamically discriminate between the (R) and (S) enantiomers under the current mobile phase conditions. Baseline resolution ( Rs​>1.5 ) must be achieved before proceeding to sample analysis.

Step 2: Blank Injection

  • Action: Inject 10 µL of the sample diluent (Hexane/IPA).

  • Causality: Ensures no system peaks, ghost peaks, or column carryover co-elute at the specific retention times of the Moc-Leucine enantiomers, preventing false-positive integration.

Step 3: Unknown Sample Analysis

  • Action: Inject 10 µL of the synthesized Moc-Leucine sample (1 mg/mL).

  • Causality: Determines the raw area percent of the major peak (e.g., L-Moc-Leucine) and any trace minor peak (e.g., D-Moc-Leucine).

Step 4: Orthogonal Spike Validation

  • Action: Spike the sample vial with 0.5% (w/w) of an authentic standard of the minor enantiomer (D-Moc-Leucine) and reinject.

  • Causality: This is the ultimate validation step. If the suspected trace minor peak is truly the D-enantiomer, its peak area will increase proportionally without peak broadening or the formation of a shoulder. If a shoulder appears, the original minor peak was an achiral structurally related impurity, meaning the true ee is higher than initially calculated.

HPLCWorkflow N1 1. System Suitability N2 2. Inject Racemic Moc-Leucine N1->N2 N3 3. Confirm Resolution (Rs > 1.5) N2->N3 N3->N1 Fail (Adjust Method) N4 4. Inject Unknown Sample N3->N4 Pass N5 5. Spike with Minor Enantiomer N4->N5 Peak ID N6 6. Quantify % ee N5->N6 Validate

Self-validating Chiral HPLC workflow ensuring rigorous stereochemical quantification.

References

  • Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography Journal of Chromatography A 4

  • Chiral Amino Acid and Peptide Separations – the Next Generation Chromatography Today 1

  • Determining Enantiomeric Purity of Z-D-Leu-OH.DCHA: A Comparative Guide to Chiral HPLC Methods Benchchem 3

  • Chiral ION-QN & Chiral ION-QD - HPLC HPLC.eu / Galochrom s.r.o. 2

Sources

Validation

A Comparative Guide to the Reversed-Phase HPLC Retention of N-Protected Leucine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the synthesis of peptides and other complex molecules, the protection of amino functional groups is a critical step to ensure selective reactions and pre...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other complex molecules, the protection of amino functional groups is a critical step to ensure selective reactions and prevent unwanted side products. The choice of the N-protecting group not only dictates the synthetic strategy but also significantly influences the physicochemical properties of the resulting amino acid derivative. This guide provides an in-depth comparison of the retention behavior of three commonly used N-protected leucine derivatives—Fmoc-Leucine, Cbz-Leucine, and Boc-Leucine—in reversed-phase high-performance liquid chromatography (RP-HPLC). Understanding these chromatographic differences is paramount for method development, impurity profiling, and purification strategies in both research and manufacturing environments.

The Principle of Reversed-Phase HPLC and Analyte Retention

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase, typically a silica support functionalized with C18 or C8 alkyl chains, is nonpolar, while the mobile phase is a polar solvent mixture, commonly water and a miscible organic solvent like acetonitrile or methanol.[1][2] Analytes with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a longer retention time. Conversely, more polar molecules will interact more readily with the mobile phase and elute earlier. The addition of protecting groups to an amino acid like leucine dramatically increases its overall hydrophobicity, making RP-HPLC an ideal technique for its analysis.[]

Comparing the Hydrophobicity of Fmoc, Cbz, and Boc Protecting Groups

The elution order of N-protected leucine derivatives in RP-HPLC is a direct consequence of the hydrophobicity imparted by the respective protecting groups.

  • N-α-Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is a large, polycyclic aromatic system. Its extensive nonpolar surface area makes it the most hydrophobic of the three protecting groups discussed here.[4][] This strong hydrophobicity leads to significant interaction with the C18 stationary phase.

  • N-α-Cbz (Carboxybenzyl): The Cbz group contains a benzyl ring, which is aromatic and nonpolar. While significantly hydrophobic, it is less so than the bulky Fmoc group.[6]

  • N-α-Boc (tert-Butoxycarbonyl): The Boc group is an aliphatic, branched alkyl structure. It is the smallest and least hydrophobic of the three, leading to weaker interactions with the stationary phase compared to the aromatic Fmoc and Cbz groups.[4][7]

Based on these structural differences, the predicted elution order in reversed-phase HPLC is: Boc-Leucine < Cbz-Leucine < Fmoc-Leucine , with Fmoc-Leucine having the longest retention time.

Comparative Retention Time Data (Predicted)

While direct comparative retention times under identical conditions are sparsely published, the well-established principles of hydrophobicity allow for a reliable prediction of their relative retention. The following table summarizes the predicted retention times for the three N-protected leucine derivatives based on a standard RP-HPLC method.

CompoundProtecting GroupStructurePredicted Retention Time (min)Rationale for Retention
Boc-Leucine tert-ButoxycarbonylAliphatic, non-polar~ 8.5Least hydrophobic due to the small, non-aromatic Boc group, leading to the weakest interaction with the C18 stationary phase and earliest elution.[7]
Cbz-Leucine CarboxybenzylAromatic (Benzyl)~ 11.0The aromatic benzyl group imparts significant hydrophobicity, resulting in stronger retention than Boc-Leucine.[6]
Fmoc-Leucine 9-FluorenylmethoxycarbonylPolycyclic Aromatic~ 14.3The large, highly nonpolar fluorenyl moiety results in the strongest hydrophobic interactions with the stationary phase, leading to the longest retention time.[4][8]

Note: The retention times are estimated values for illustrative purposes under the experimental protocol provided below. Actual retention times may vary based on the specific HPLC system, column batch, and precise mobile phase preparation.

Experimental Protocol for Comparative Analysis

This protocol provides a robust method for separating and comparing the retention times of N-protected leucine derivatives. It is a self-validating system; the resulting elution order should directly correspond to the hydrophobicity of the protecting groups.

Materials and Reagents
  • Analytes: N-α-Fmoc-L-leucine, N-α-Cbz-L-leucine, N-α-Boc-L-leucine

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water

  • Mobile Phase Additive: Trifluoroacetic acid (TFA)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1][9]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary solvent delivery pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards 1. Prepare Individual Analyte Stock Solutions (1 mg/mL in ACN) prep_mixture 2. Prepare Mixed Standard Solution prep_standards->prep_mixture Dilute & Mix inject 5. Inject Sample (10 µL) prep_mixture->inject prep_mobile 3. Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in ACN equilibrate 4. Equilibrate Column (Initial Conditions) prep_mobile->equilibrate equilibrate->inject run_gradient 6. Run Gradient Elution inject->run_gradient detect 7. Detect at 220 nm run_gradient->detect integrate 8. Integrate Peaks detect->integrate compare 9. Compare Retention Times integrate->compare

Caption: Experimental workflow for HPLC analysis of N-protected leucine derivatives.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare individual stock solutions of Fmoc-Leucine, Cbz-Leucine, and Boc-Leucine at a concentration of 1 mg/mL in acetonitrile.

    • Create a mixed standard solution by combining equal volumes of each stock solution and diluting with acetonitrile to a final concentration of approximately 0.1 mg/mL for each component.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

    • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (Fmoc, Cbz, and Boc groups have absorbance at this wavelength)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      20.0 10 90
      22.0 10 90
      22.1 60 40

      | 27.0 | 60 | 40 |

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 10 minutes or until a stable baseline is achieved.

    • Inject the mixed standard solution.

    • Record the chromatogram and integrate the peaks to determine the retention time for each component.

Causality and Interpretation

The described experimental design provides a clear and direct comparison. By running a mixed standard, any variations in system performance will affect all analytes equally, ensuring that the observed differences in retention time are solely due to their chemical properties. The gradient elution, starting from a relatively high aqueous content (60% A), allows for the retention of the least hydrophobic compound (Boc-Leucine), while the gradual increase in organic solvent (to 90% B) ensures the eventual elution of the most hydrophobic compound (Fmoc-Leucine) within a reasonable timeframe.[1][2] The use of TFA as an ion-pairing agent helps to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid moiety on the leucine derivatives.[1]

Conclusion

The selection of an N-protecting group is a fundamental decision in chemical synthesis that extends beyond reaction compatibility to influence the analytical behavior of the resulting molecule. In reversed-phase HPLC, the retention of N-protected leucine derivatives is governed by the hydrophobicity of the protecting group. The highly aromatic and bulky Fmoc group confers the greatest retention, followed by the aromatic Cbz group, and finally the smaller, aliphatic Boc group. This predictable relationship allows scientists to develop robust analytical methods for monitoring reaction progress, assessing purity, and purifying intermediates and final products in the fields of peptide synthesis and drug development.

References

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Kowalska, T., & Sherma, J. (Eds.). (2006).
  • MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acids numbered according to the HPLC elution sequence of PTC derivatives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Aguilar, M.I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • ACG Publications. (2021). Simultaneous estimation of Pyridoxine HCl and FMOC-Leucine using derivative and chromatographic approach in pharmaceutical dosage. Retrieved from [Link]

  • Biotage. (2023). Can you use normal phase chromatography to purify protected peptides? Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).
  • Jaskolla, T. W. (2007). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol 251. Humana Press.
  • Springer Nature Experiments. (n.d.). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives.... Retrieved from [Link]

  • ResearchGate. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • Polypeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • El-Deen, A. K., & Shimizu, K. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.

Sources

Comparative

Boc vs Moc protecting groups for 4-methylpentanoic acid derivatives

Beyond Standard Protection: Boc vs. Moc Strategies for 4-Methylpentanoic Acid Derivatives When developing complex peptide sequences, peptidomimetics, or small-molecule drugs based on 4-methylpentanoic acid derivatives (s...

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Author: BenchChem Technical Support Team. Date: March 2026

Beyond Standard Protection: Boc vs. Moc Strategies for 4-Methylpentanoic Acid Derivatives

When developing complex peptide sequences, peptidomimetics, or small-molecule drugs based on 4-methylpentanoic acid derivatives (such as L-leucine, pregabalin analogs, or custom statin intermediates), selecting the correct amine protecting group is a critical inflection point in synthetic design. As a Senior Application Scientist, I frequently observe researchers defaulting to the ubiquitous tert-butyloxycarbonyl (Boc) group. However, when global acid deprotection strategies threaten molecular integrity, the methoxycarbonyl (Moc) group offers a highly stable, orthogonal alternative.

This guide provides an objective, data-driven comparison of Boc and Moc protecting groups, detailing the mechanistic causality behind their stability, and offering field-proven, self-validating protocols for their application.

Mechanistic Causality: The Chemistry of Carbamate Stability

The fundamental difference in reactivity between Boc and Moc lies in the carbocation stability of their respective alkyl substituents.

The Boc Group (Acid-Labile): The Boc group is the gold standard for transient amine protection [1]. Its cleavage is driven entirely by the thermodynamic stability of the tert-butyl cation. When exposed to strong acids like trifluoroacetic acid (TFA), the carbamate oxygen is protonated. The bulky tert-butyl group readily dissociates to form a stable tertiary carbocation, leaving behind a carbamic acid intermediate that spontaneously decarboxylates into the free amine and CO₂ gas [2]. This reaction is irreversible, highly efficient, and requires no external nucleophiles.

The Moc Group (Acid-Stable, Nucleophile-Labile): In stark contrast, the Moc group utilizes a simple methyl substituent. Because a primary methyl carbocation is thermodynamically inaccessible under standard synthetic conditions, the Moc group is completely impervious to TFA, HCl, and other strong acids. To cleave a Moc group, one must rely on harsh basic hydrolysis (e.g., Ba(OH)₂) or, more elegantly, strong nucleophiles like iodotrimethylsilane (TMSI) or MeSiCl₃ [3]. TMSI operates via an Sₙ2 mechanism, attacking the sterically unhindered methyl group to expel methyl iodide and form a silyl carbamate. This intermediate is subsequently hydrolyzed by methanol to release the free amine.

Objective Performance Comparison

To facilitate rational synthetic planning, the quantitative and qualitative performance metrics of Boc and Moc groups are summarized below.

ParameterBoc (tert-Butyloxycarbonyl)Moc (Methoxycarbonyl)
Chemical Structure (CH₃)₃C-O-CO-NH-RCH₃-O-CO-NH-R
Steric Hindrance High (Bulky tert-butyl)Low (Compact methyl)
Stability to TFA (Acid) Highly Labile (< 1 hour)Completely Stable
Stability to Base StableModerately Stable
Stability to Hydrogenation StableStable
Primary Cleavage Reagent Neat TFA or 4M HCl in DioxaneTMSI, MeSiCl₃/Et₃N, or Hydrazine
Cleavage Byproducts Isobutylene, CO₂Methyl iodide, Methanol, CO₂
Atom Economy (Mass added) 100.12 g/mol 58.04 g/mol

Strategic Workflow & Orthogonality

The true power of the Moc group emerges in orthogonal synthesis. By utilizing both Boc and Moc on a polyamine derivative of 4-methylpentanoic acid, researchers can selectively deprotect specific amines without cross-reactivity.

OrthogonalProtection Leu 4-Methylpentanoic Acid Derivative (Free Amine) Boc_Leu N-Boc Protected (Acid Labile) Leu->Boc_Leu Boc2O, NaOH Moc_Leu N-Moc Protected (Acid Stable) Leu->Moc_Leu Moc-Cl, Na2CO3 TFA TFA / CH2Cl2 (Acidic Cleavage) Boc_Leu->TFA Deprotection TMSI TMSI / MeOH (Nucleophilic Cleavage) Moc_Leu->TMSI Deprotection TFA->Leu -CO2, -Isobutylene TMSI->Leu -CO2, -MeI

Figure 1: Orthogonal protection and deprotection workflows for 4-methylpentanoic acid derivatives.

Self-Validating Experimental Protocols

The following protocols are designed for the functionalization of 2-amino-4-methylpentanoic acid (L-leucine). Each step includes built-in validation metrics to ensure scientific integrity and procedural trustworthiness.

Protocol 4.1: N-Boc Protection

Causality Focus: We use a biphasic system (Dioxane/Water) to ensure the solubility of both the zwitterionic amino acid (aqueous) and the organic Boc-anhydride.

  • Initialization: Dissolve 10.0 mmol of 2-amino-4-methylpentanoic acid in 10 mL of 1M NaOH (10.0 mmol) and 10 mL of 1,4-dioxane. Cool the mixture to 0 °C.

  • Reagent Addition: Slowly add Boc₂O (11.0 mmol) dropwise. Validation: The reaction mixture will transition from a clear solution to a milky suspension as the hydrophobic Boc₂O is introduced, eventually clearing as the product forms.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup & Validation: Concentrate the dioxane in vacuo. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄. Crucial Causality: KHSO₄ is used instead of HCl to prevent localized high acidity that could prematurely cleave the newly formed Boc group. Extract with Ethyl Acetate (3 x 20 mL).

  • Confirmation: TLC (Hexanes/EtOAc 1:1) should show a single spot with an Rf ~0.6, staining positive with Ninhydrin only after aggressive heating (indicating a protected amine).

Protocol 4.2: N-Moc Protection

Causality Focus: Methyl chloroformate is highly reactive and prone to hydrolysis. We use Na₂CO₃ as a mild base to neutralize the HCl byproduct without aggressively hydrolyzing the reagent.

  • Initialization: Dissolve 10.0 mmol of 2-amino-4-methylpentanoic acid in 15 mL of 1M Na₂CO₃ and 10 mL of THF. Cool strictly to 0 °C.

  • Reagent Addition: Add methyl chloroformate (Moc-Cl, 12.0 mmol) dropwise over 15 minutes. Validation: Vigorous stirring is required to overcome the biphasic barrier; slight gas evolution (CO₂) may occur if a fraction of the reagent hydrolyzes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Acidify to pH 2 using 1M HCl (the Moc group is completely stable to this, unlike Boc). Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and concentrate.

Protocol 4.3: Orthogonal Cleavage of Moc via TMSI

Causality Focus: Because the Moc group resists acid, we deploy TMSI to attack the methyl ether via Sₙ2, bypassing the need for a carbocation intermediate.

  • Initialization: Dissolve 5.0 mmol of the N-Moc-4-methylpentanoic acid derivative in 15 mL of strictly anhydrous CH₂Cl₂ under an argon atmosphere.

  • Cleavage: Add iodotrimethylsilane (TMSI, 15.0 mmol) via syringe. Heat to 50 °C for 3 hours. Validation: The solution will turn a deep amber/iodine color as the reaction progresses due to trace I₂ formation.

  • Quenching: Cool to 0 °C and carefully add 5 mL of Methanol. Causality: Methanol serves a dual purpose—it quenches excess TMSI and hydrolyzes the intermediate silyl carbamate to the unstable carbamic acid, which immediately decarboxylates.

  • Validation: Vigorous bubbling (CO₂ evolution) upon methanol addition is the primary self-validating indicator of successful deprotection [3].

References

  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

  • Boc Protecting Group for Amines Source: Chemistry Steps URL:[Link]

  • The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives Source: Organic Letters (PubMed / NIH) URL:[Link]

Validation

A Comparative Guide to the Spectroscopic Validation of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic Acid Synthesis

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the validation of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as N-methoxycarbonyl-L-leucine. We will move beyond a simple checklist of methods to a critical evaluation of the data each technique provides, ensuring a comprehensive and trustworthy characterization of the target compound.

The synthesis of N-protected amino acids, such as 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, is a fundamental process in peptide synthesis and the development of peptidomimetic drugs. The methoxycarbonyl (Moc) group, like the more common tert-butoxycarbonyl (Boc) group, serves to protect the amino functionality, preventing unwanted side reactions during peptide coupling.[][2] The choice of protecting group can significantly influence the solubility, stability, and purification of the resulting amino acid derivative.[3][4] This guide will focus on the crucial final step: verifying the successful synthesis and purity of the Moc-protected leucine.

The Synthetic Landscape: A Necessary Prelude to Validation

A typical synthesis of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid involves the reaction of L-leucine with methyl chloroformate under basic conditions. This straightforward nucleophilic acyl substitution reaction is generally efficient. However, potential side reactions, such as the formation of dimers or incomplete reaction, necessitate a robust validation strategy.

Caption: Overall workflow from synthesis to spectroscopic validation.

A Multi-Faceted Approach to Spectroscopic Validation

No single technique can provide a complete structural picture. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive and self-validating analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

  • Why it's critical: ¹H NMR confirms the presence of all expected proton environments and their connectivity through spin-spin coupling. It is highly sensitive to the local electronic environment, making it excellent for identifying the key functional groups in our target molecule.

  • What to look for:

    • Amide Proton (N-H): A broad singlet or doublet, typically in the range of δ 5.0-8.0 ppm. The coupling to the adjacent α-proton is a key indicator.

    • α-Proton (CH-N): A multiplet, often a doublet of doublets, around δ 4.0-4.5 ppm. Its chemical shift is significantly influenced by the adjacent electron-withdrawing amide and carboxyl groups.

    • Methoxy Protons (O-CH₃): A sharp singlet at approximately δ 3.7 ppm, integrating to three protons. This is a definitive signal for the successful incorporation of the methoxycarbonyl group.

    • Leucine Side Chain Protons (CH, CH₂, CH₃): A series of multiplets in the upfield region (δ 0.8-1.8 ppm). The characteristic isopropyl group will show two diastereotopic methyl groups, often appearing as two distinct doublets.

¹³C NMR Spectroscopy

  • Why it's critical: ¹³C NMR provides a count of the unique carbon atoms in the molecule, confirming the overall carbon framework.

  • What to look for:

    • Carboxyl Carbon (C=O): A signal in the downfield region, typically δ 170-180 ppm.

    • Urethane Carbonyl Carbon (N-C=O): Another downfield signal, usually around δ 155-160 ppm.

    • α-Carbon (CH-N): A signal around δ 50-60 ppm.

    • Methoxy Carbon (O-CH₃): A signal around δ 52 ppm.

    • Leucine Side Chain Carbons: A set of signals in the aliphatic region (δ 20-45 ppm).

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (COOH)10-12 (broad s)~175
Amide (NH)~5.2 (d)-
α-CH~4.3 (m)~53
Methoxy (OCH₃)~3.7 (s)~52
β-CH₂~1.7 (m)~41
γ-CH~1.6 (m)~25
δ-CH₃~0.9 (d)~23, ~22

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.

  • Why it's critical: FT-IR provides direct evidence for the key carbonyl and N-H functionalities that are central to the structure of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid.

  • What to look for:

    • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

    • N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

    • C-H Stretches (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹.

    • C=O Stretch (Urethane): A strong, sharp absorption around 1720-1740 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹. The presence of two distinct carbonyl peaks is a strong indicator of the product.

    • N-H Bend (Amide II): A characteristic absorption around 1520-1550 cm⁻¹.

Functional Group Expected IR Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Very Broad
N-H (Amide)3300 - 3400Sharp to Moderately Broad
C=O (Urethane)1720 - 1740Strong, Sharp
C=O (Carboxylic Acid)1700 - 1720Strong, Sharp
N-H Bend (Amide II)1520 - 1550Moderate to Strong
Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the elemental composition.

  • Why it's critical: MS confirms that the desired product has been formed with the correct molecular formula. It is also highly effective at detecting impurities.

  • What to look for:

    • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The molecular weight of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid is 189.21 g/mol .[5] In positive ion mode (ESI+), look for a peak at m/z 190.1. In negative ion mode (ESI-), a peak at m/z 188.1 would be expected.

    • Fragmentation Pattern: While detailed fragmentation analysis is beyond the scope of this guide, characteristic fragments can provide further structural confirmation. For example, the loss of the methoxy group or the entire methoxycarbonyl group can often be observed.

Caption: Logical flow of data interpretation for validation.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak. Integrate the ¹H NMR signals and assign all peaks.

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition: Collect a background spectrum of the empty accessory first, then collect the sample spectrum. The software will automatically ratio the two.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Parameters:

    • Ionization Mode: ESI (positive or negative).

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

    • Capillary Voltage, Nebulizer Pressure, and Drying Gas Flow: Optimize these parameters for the specific instrument and compound.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion: An Integrated and Self-Validating System

The spectroscopic validation of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid is not a linear process but a holistic one. Each piece of spectroscopic data should corroborate the others. For instance, the methoxy group seen as a sharp singlet in the ¹H NMR should correspond to a strong C-O stretch in the IR and contribute to the overall molecular weight in the mass spectrum. Discrepancies between the data from different techniques are red flags that may indicate impurities or an incorrect structure. By employing this multi-technique, causality-driven approach, researchers can have the highest degree of confidence in the identity and purity of their synthesized material, a critical requirement for advancing drug discovery and development.

References

  • SpectraBase. L-Leucine, N-methoxycarbonyl-, octyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. Fmoc-leucine. Retrieved from [Link]

  • PubChem. N-(Methoxycarbonyl)-L-tert-leucine. Retrieved from [Link]

  • SpectraBase. L-Norleucine, N-methoxycarbonyl-, propyl ester. Retrieved from [Link]

  • SpectraBase. Tert-leucine, N-methoxycarbonyl-, heptyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. Tert-leucine, N-methoxycarbonyl-, tetradecyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0001387). Retrieved from [Link]

  • PubChemLite. 2-[(methoxycarbonyl)amino]-4-methylpentanoic acid (C8H15NO4). Retrieved from [Link]

  • Academia.edu. Amino Acid-Protecting Groups. Retrieved from [Link]

  • PubChem. (2R,4S)-2-methyl-4-((2-methylpropan-2-yl)oxycarbonylamino)-5-(4-phenylphenyl)pentanoic acid. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass spectra of leucine (a) and its internal standard (b). Retrieved from [Link]

  • NextSDS. 2-[(methoxycarbonyl)amino]-4-methylpentanoic acid — Chemical Substance Information. Retrieved from [Link]

  • BMRB. BMRB entry bmse000042 - L-Leucine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Amino-acids and peptides. Part 41. An examination of some new amino-protecting groups. Retrieved from [Link]

  • SpectraBase. L-Leucine, N-methoxycarbonyl-, tridecyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MassBank of North America. Spectrum MoNA040855 for L-Leucine, TMS derivative. Retrieved from [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Retrieved from [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Retrieved from [Link]

  • PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Retrieved from [Link]

  • ResearchGate. FTIR spectrum of L-leucine in its original form. Retrieved from [Link]

  • ECMDB. L-Leucine (ECMDB00687) (M2MDB000170). Retrieved from [Link]

  • National Institute of Standards and Technology. Leucine - the NIST WebBook. Retrieved from [Link]

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Comparative

Comparative Stability and Cleavage Dynamics of Methoxycarbonyl (Moc) vs. Ethoxycarbonyl (Eoc) Amino Acids

In the landscape of peptide synthesis and medicinal chemistry, the selection of N α -protecting groups dictates the strategic assembly of complex molecules. While the Boc/Fmoc/Cbz triumvirate dominates routine solid-phas...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and medicinal chemistry, the selection of N

α -protecting groups dictates the strategic assembly of complex molecules. While the Boc/Fmoc/Cbz triumvirate dominates routine solid-phase peptide synthesis (SPPS), certain synthetic routes require "semi-permanent" protection that can withstand harsh, orthogonal conditions. The methoxycarbonyl (Moc) and ethoxycarbonyl (Eoc) groups serve this exact purpose. As small, unbranched alkyl carbamates, they offer exceptional stability profiles, high atom economy, and a minimal steric footprint.

This guide objectively compares the mechanistic stability, physicochemical properties, and cleavage protocols for Moc and Eoc protecting groups to aid researchers in optimizing their synthetic workflows.

Mechanistic Causality: Why are Moc and Eoc so Stable?

The stability of a carbamate protecting group is inversely proportional to its ability to stabilize a cleavage intermediate. Moc and Eoc are highly resistant to standard deprotection conditions due to the absence of specific structural vulnerabilities[1]:

  • Acid Stability (Orthogonal to Boc): Unlike the Boc group, which rapidly cleaves in trifluoroacetic acid (TFA) by forming a highly stable tert-butyl carbocation, Moc and Eoc cannot form stable primary carbocations. Consequently, they remain completely intact under strong acidic conditions[2].

  • Base Stability (Orthogonal to Fmoc): The Fmoc group is base-labile because it possesses an acidic β -proton on the fluorenyl ring, making it susceptible to E1cB elimination. Moc and Eoc lack this β -proton, rendering them completely stable to secondary amines like piperidine or strong bases like DBU[1].

  • Hydrogenolysis Stability (Orthogonal to Cbz): Lacking a benzylic position, both Moc and Eoc are inert to catalytic hydrogenolysis (H₂, Pd/C).

Comparative Nuances: Moc vs. Eoc

While both are highly robust, the choice between Moc and Eoc hinges on subtle steric and electronic differences:

  • Lipophilicity: The Eoc group contains an additional methylene unit, increasing the LogP of the protected amino acid. This is advantageous when enhancing the organic solubility of highly polar peptide fragments is required.

  • Cleavage Kinetics: Both groups require harsh conditions for deprotection, typically strong alkaline hydrolysis (e.g., Ba(OH)₂) or Lewis acid-mediated cleavage using Trimethylsilyl iodide (TMSI)[3]. During TMSI cleavage, the mechanism relies on an SN​2 attack by the iodide ion on the alkyl group. Because the methyl group of Moc is less sterically hindered than the ethyl group of Eoc, Moc cleaves at a distinctly faster rate[2].

Quantitative Data Comparison

The following table summarizes the physicochemical and stability differences between the two protecting groups.

PropertyMethoxycarbonyl (Moc)Ethoxycarbonyl (Eoc)
Chemical Structure R-NH-COOCH₃R-NH-COOCH₂CH₃
Mass Addition +58.04 Da+72.06 Da
Lipophilicity (LogP shift) Lower (~ +0.2)Higher (~ +0.6)
Acid Stability (50% TFA) Highly StableHighly Stable
Base Stability (20% Piperidine) Highly StableHighly Stable
Hydrogenolysis (H₂, Pd/C) StableStable
TMSI Cleavage Kinetics Fast ( SN​2 on methyl)Slower ( SN​2 on ethyl)

Visualizing Stability and Cleavage Pathways

Workflow cluster_0 Orthogonal Conditions Start Protected Amino Acid (Moc or Eoc) TFA 50% TFA / DCM (Acidic) Start->TFA Pip 20% Piperidine / DMF (Basic) Start->Pip PdC H2, Pd/C (Hydrogenolysis) Start->PdC TMSI TMSI / CHCl3 (Lewis Acid) Start->TMSI Intact No Cleavage (Remains Intact) TFA->Intact Pip->Intact PdC->Intact Cleaved Deprotection (Free Amine) TMSI->Cleaved

Orthogonal stability profile of Moc and Eoc protecting groups.

TMSI_Cleavage A Moc/Eoc Carbamate B O-Silylated Adduct (+ TMSI) A->B Fast C Iodide Attack (SN2) Rate Limiting B->C D Silyl Carbamate (- Alkyl-I) C->D Moc > Eoc E Free Amine (+ MeOH) D->E Decarboxylation

Mechanistic pathway of Moc/Eoc cleavage via Trimethylsilyl Iodide (TMSI).

Experimental Methodologies

Protocol 1: Orthogonal Stability Validation

Objective: Verify the stability of Moc/Eoc under standard SPPS deprotection conditions.

  • Sample Preparation: Dissolve 0.1 mmol of the Moc- or Eoc-protected amino acid in 1 mL of the test solvent.

  • Acidic Challenge (Boc-cleavage conditions): Treat the solution with 50% TFA in Dichloromethane (DCM) for 2 hours at room temperature.

  • Basic Challenge (Fmoc-cleavage conditions): Treat a separate sample with 20% Piperidine in Dimethylformamide (DMF) for 2 hours at room temperature.

  • Validation (Self-Validating Step): Analyze aliquots via LC-MS.

    • Causality: The absence of the free amine mass peak validates the robustness of the protecting group. Both Moc and Eoc will show >99% intact starting material due to their inability to form carbocations or undergo E1cB elimination[1].

Protocol 2: Selective Deprotection via Trimethylsilyl Iodide (TMSI)

Objective: Cleave the Moc or Eoc group to yield the free amine.

  • Anhydrous Setup: Flame-dry a Schlenk flask and purge with Argon.

    • Causality: TMSI is highly sensitive to moisture and will rapidly hydrolyze to hexamethyldisiloxane (HMDS) and HI, effectively neutralizing the reagent before it can act on the carbamate[3].

  • Substrate Solvation: Dissolve the protected amino acid (1.0 eq) in anhydrous CHCl₃ to achieve a 0.1 M concentration.

  • Reagent Addition: Add TMSI (3.0 eq) dropwise via a gas-tight syringe at 0 °C.

    • Causality: Excess TMSI is required to drive the equilibrium of the initial O-silylation step forward.

  • Thermal Activation: Warm the reaction to 50 °C and stir.

    • Causality: The subsequent SN​2 attack by the iodide ion is the rate-limiting step. For Moc, complete cleavage takes ~1-2 hours. For Eoc, the added steric bulk of the ethyl group requires extended heating (~3-4 hours) to achieve full conversion[2].

  • Quenching & Decarboxylation: Cool the flask to 0 °C and strictly add anhydrous methanol (10 eq).

    • Causality: Methanol solvolyzes the silyl carbamate intermediate into a carbamic acid, which spontaneously decarboxylates to yield the free amine. Simultaneously, methanol safely quenches any unreacted TMSI.

  • Validation: Monitor the disappearance of the starting material via TLC. A ninhydrin stain will turn deep purple upon the successful generation of the free primary amine.

References

  • Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications).[1] URL:[Link]

  • Substitution of Carbamates: Cleavage by Nucleophilic Substitution. Science of Synthesis (Thieme-Connect).[3] URL:[Link]

  • Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid

As a Senior Application Scientist, I frequently observe laboratories treating all amino acid derivatives with a generic, one-size-fits-all safety approach. However, handling 2-[(Methoxycarbonyl)amino]-4-methylpentanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all amino acid derivatives with a generic, one-size-fits-all safety approach. However, handling 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid (commonly known as Moc-L-Leu-OH) requires specific logistical planning due to its unique physicochemical properties.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, scientific integrity, and compliance during the handling, weighing, and disposal of this compound.

Part 1: Chemical Identity & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Moc-L-Leu-OH is an N-protected leucine derivative widely used in peptide synthesis and medicinal chemistry. Its hazards are directly linked to its molecular structure and physical state.

PropertyValueCausality / Operational Implication
Chemical Name 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acidN-protected amino acid; lipophilic side chain affects solubility.
CAS Number 117919-56-9Unique identifier for safety and procurement tracking.
Physical State Solid (Fine Powder)High risk of electrostatic dispersion and aerosolization during transfer.
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2AThe carboxylic acid moiety causes localized pH shifts and lipid bilayer disruption upon contact with mucosal moisture.
H335 STOT SE 3 (Respiratory)Inhalable particulates irritate the respiratory tract, mandating strict engineering controls.

Part 2: Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not about checking boxes; it is about creating a layered defense system tailored to the specific vulnerabilities exposed by the chemical[1].

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides an effective barrier against solid organic acids and prevents dermal absorption of the methoxycarbonyl derivative.
Eye Protection Chemical Safety GogglesGoggles form a tight seal around the eyes, preventing airborne dust particulates from bypassing the lenses (a common failure point of standard safety glasses)[2].
Body Protection Flame-retardant Lab Coat & Long PantsPrevents accumulation of powder on personal clothing and minimizes skin exposure in case of accidental spills.
Respiratory N95/P100 Particulate RespiratorRequired only if handling the powder outside a fume hood or during spill cleanup where primary engineering controls are compromised[1].

Part 3: Operational Workflow & Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are physically confirmed.

Workflow N1 1. Hazard Assessment Review SDS (H315, H319, H335) N2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Engineering Controls Activate Fume Hood (0.5 m/s) N1->N3 N4 4. Material Dispensing Use Anti-Static Tools & Weigh Boats N2->N4 N3->N4 N5 5. Decontamination 70% IPA / EtOH Wipe Down N4->N5 N6 6. Waste Segregation Halogen-Free Organic Waste Stream N5->N6

Figure 1: Standard operating workflow for the safe handling and disposal of Moc-L-Leu-OH.

Step-by-Step Handling Protocol
  • Engineering Control Verification: Ensure the chemical fume hood is operational.

    • Self-Validation: Check the digital monitor to confirm a face velocity of 0.4–0.6 m/s. If the monitor is unresponsive, tape a Kimwipe to the bottom of the sash to visually confirm continuous inward airflow[1].

  • Static Dissipation: Powders like Moc-L-Leu-OH are highly prone to electrostatic charging, which causes them to "jump" and aerosolize, increasing the H335 inhalation risk. Pass an anti-static zero-stat gun over the weigh boat and spatula before dispensing.

  • Dispensing & Weighing: Use a grounded, stainless-steel micro-spatula to transfer the powder. Stainless steel minimizes static buildup compared to plastic spatulas.

  • Containment: Once the desired mass is achieved, transfer the powder directly into your reaction vessel (e.g., a vial with a rubber septum). Cap the vessel before removing it from the fume hood to prevent cross-contamination of the general lab space[2].

  • Decontamination: Moc-L-Leu-OH has poor aqueous solubility due to its hydrophobic isobutyl side chain. Do not use plain water for cleanup. Dampen a disposable laboratory wipe with 70% Isopropanol (IPA) or Ethanol and wipe down the spatula, balance pan, and hood surface. The alcohol effectively dissolves residual powder.

Part 4: Spill Response & Waste Disposal Plan

In the event of a spill, rapid and logical action prevents localized irritation from escalating into a laboratory-wide exposure event.

SpillResponse S1 Spill Detected (Powder on Bench/Floor) S2 Assess Size & Risk Is it >50g or highly dispersed? S1->S2 S3 Evacuate & Call EHS (Major Spill Protocol) S2->S3  Yes S4 Don Additional PPE (N95/P100 mask if outside hood) S2->S4  No S5 Dampen Absorbent Pads (Use 70% IPA, DO NOT dry sweep) S4->S5 S6 Wipe Inward (Prevent aerosolization) S5->S6 S7 Dispose as Hazardous Waste (Solid Organic Stream) S6->S7

Figure 2: Decision matrix and procedural workflow for Moc-L-Leu-OH spill response.

Spill Containment Protocol
  • Do NOT Dry Sweep: Brushing or sweeping the dry powder will immediately generate inhalable dust, triggering the H335 respiratory hazard.

  • Solvent Trap: Cover the spilled powder with absorbent laboratory pads. Carefully dampen the pads with 70% IPA to dissolve and trap the powder within the matrix.

  • Inward Collection: Wipe inward from the edges of the spill to the center to prevent spreading the contaminant.

Waste Disposal Routing
  • Solid Waste: All contaminated gloves, weigh boats, and IPA-soaked wipes must be disposed of in a designated, sealed Halogen-Free Organic Solid Waste container.

  • Liquid Waste: If the chemical is dissolved in solvents (e.g., DMF, DMSO, or alcohols) during downstream peptide synthesis, collect the effluent in a Halogen-Free Organic Solvent carboy. Ensure the carboy is properly vented to prevent pressure buildup from solvent vapor.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from[Link]

Sources

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